molecular formula C90H127N27O12 B549175 Omiganan CAS No. 204248-78-2

Omiganan

Numéro de catalogue: B549175
Numéro CAS: 204248-78-2
Poids moléculaire: 1779.1 g/mol
Clé InChI: MVPAMLBUDIFYGK-BHDRXCTLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Omiganan is a synthetic cationic antimicrobial peptide (AMP) developed as an analog of indolicidin, a natural peptide found in bovine neutrophils . It represents a promising research tool in the fight against multidrug-resistant microorganisms due to its broad-spectrum activity and unique mechanism of action . As a host defense peptide, Omiganan exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and yeasts . Its primary mechanism involves electrostatic interactions with negatively charged microbial membranes, leading to membrane disruption and cell death . This membrane-targeting mechanism is considered to make it difficult for pathogens to develop resistance . A significant area of research for Omiganan is its potent antibiofilm activity . Studies have demonstrated its effectiveness in inhibiting biofilm formation and eradicating pre-formed biofilms of pathogens such as Staphylococcus aureus and Candida albicans . This makes it a compelling compound for investigating new approaches to treating persistent device-related infections. Beyond its direct antimicrobial action, research indicates Omiganan possesses immunomodulatory properties . It has been shown to enhance interferon-α release in human peripheral blood mononuclear cells in response to endosomal Toll-like receptor (TLR) ligands, suggesting a potential role in modulating antiviral and other innate immune responses . Pre-clinical and clinical research has explored Omiganan's potential for various applications, including the treatment of atopic dermatitis, rosacea, acne vulgaris, and the prevention of catheter-related infections . Its efficacy in these models, combined with its antibiofilm and immunomodulatory functions, makes Omiganan a valuable reagent for research in microbiology, immunology, and drug discovery.

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H127N27O12/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102)/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPAMLBUDIFYGK-BHDRXCTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H127N27O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174370
Record name Omiganan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1779.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204248-78-2
Record name Omiganan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204248782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omiganan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omiganan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMIGANAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618SLL9VBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Omiganan: An Indolicidin Analogue Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omiganan (CLS001, MX-594AN) is a novel, broad-spectrum antimicrobial peptide (AMP) that represents a significant advancement in the fight against multidrug-resistant pathogens. As a synthetic analogue of indolicidin, a naturally occurring cationic peptide found in bovine neutrophils, Omiganan exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, leading to cell death. Furthermore, emerging evidence highlights its capacity to modulate the host immune response, suggesting a dual mode of action that is advantageous for therapeutic applications. This technical guide provides a comprehensive overview of Omiganan, including its antimicrobial efficacy, detailed experimental protocols for its evaluation, and an exploration of its mechanisms of action, tailored for the scientific and drug development community.

Introduction to Omiganan

Omiganan is a 12-amino-acid cationic peptide with the sequence ILRWPWWPWRRK-NH2. Its design as an analogue of indolicidin was aimed at enhancing its antimicrobial properties while maintaining a favorable safety profile.[1][2] The high content of tryptophan and arginine residues contributes to its strong interaction with and perturbation of microbial membranes. Clinical development of Omiganan has focused on topical applications, including the prevention of catheter-related bloodstream infections and the treatment of skin conditions such as rosacea and atopic dermatitis.[3][4]

Antimicrobial Spectrum and Efficacy

Omiganan demonstrates a broad spectrum of antimicrobial activity. The following tables summarize its in vitro efficacy, presented as Minimum Inhibitory Concentrations (MICs), against a variety of clinically relevant microbial isolates.

Antibacterial Activity of Omiganan
Bacterial SpeciesNo. of IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Staphylococcus aureus (Methicillin-susceptible)-≤0.5 - 321616[5]
Staphylococcus aureus (Methicillin-resistant)-≤0.5 - 321616[5]
Coagulase-negative staphylococci3901 - 844[5]
Enterococcus faecalis-8 - >12864128[5]
Enterococcus faecium (Vancomycin-susceptible)-1 - 1648[5]
Enterococcus faecium (Vancomycin-resistant)-1 - 1648[5]
Streptococcus pneumoniae-4 - 64--[1]
Escherichia coli1674 - 102432128[5]
Klebsiella pneumoniae-8 - 51232128[5]
Pseudomonas aeruginosa-16 - 512128256[5]
Enterobacter spp.-8 - >102464512[5]
Antifungal Activity of Omiganan
Fungal SpeciesNo. of IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Candida albicans-16 - 1283264
Candida glabrata-32 - 256128256
Candida parapsilosis-32 - 256128256
Candida tropicalis-16 - 643232
Candida krusei-16 - 1283264
Aspergillus spp.10≤1024--

Mechanism of Action

Omiganan's primary antimicrobial mechanism is the disruption of microbial cell membrane integrity. This is followed by potential interactions with intracellular targets.

Membrane Disruption

The cationic nature of Omiganan facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of intracellular contents, ultimately resulting in cell death.

Omiganan's primary mechanism of action on the bacterial cell membrane.
Intracellular Targets

In addition to membrane disruption, evidence suggests that Omiganan can translocate across the bacterial membrane and interact with intracellular components. Studies on its parent compound, indolicidin, have shown inhibition of DNA and RNA synthesis, which may also contribute to the antimicrobial activity of Omiganan.[6][7]

Immunomodulatory Effects

Omiganan has been shown to modulate the host immune response, a characteristic of many antimicrobial peptides. It can enhance interferon responses to endosomal Toll-like receptor (TLR) ligands in human peripheral blood mononuclear cells.[8] This suggests a role in augmenting the innate immune system's ability to combat infections. The interaction with TLRs, particularly in plasmacytoid dendritic cells, leads to the production of type I interferons, which are crucial for antiviral and antibacterial immunity.

TLR_Signaling_Modulation cluster_cell Plasmacytoid Dendritic Cell Omiganan Omiganan Endosome Endosome Omiganan->Endosome TLR_Ligand TLR Ligand (e.g., CpG DNA) TLR_Ligand->Endosome TLR9 TLR9 Endosome->TLR9 MyD88 MyD88 TLR9->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IRF7 IRF7 TRAF6->IRF7 activates Nucleus Nucleus IRF7->Nucleus translocates to IFN_alpha Type I Interferon (IFN-α) Nucleus->IFN_alpha induces transcription Immune_Response Enhanced Antiviral & Antibacterial Immunity IFN_alpha->Immune_Response promotes

Modulation of TLR9 signaling by Omiganan in dendritic cells.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for determining the MIC of antimicrobial agents, including Omiganan.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Omiganan stock solution (e.g., in sterile water or 0.01% acetic acid)

  • Bacterial or fungal inoculum, adjusted to the appropriate density (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of Omiganan in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare the microbial inoculum by suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the appropriate broth to achieve the final target concentration.

  • Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (inoculum without Omiganan) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of Omiganan that completely inhibits visible growth of the microorganism.

MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of Omiganan in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare and standardize microbial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate plate with microbial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C Inoculate_Plate->Incubate Read_Results Read MIC as lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination by broth microdilution.
Bacterial Membrane Permeabilization Assays

5.2.1 Outer Membrane Permeabilization (NPN Uptake Assay)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

Materials:

  • Bacterial cells grown to mid-log phase

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (e.g., 500 µM in acetone)

  • Omiganan solution

  • Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.

  • Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate for a few minutes.

  • Measure the baseline fluorescence.

  • Add Omiganan at the desired concentration and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and thus outer membrane permeabilization.

5.2.2 Inner Membrane Permeabilization (Propidium Iodide Uptake Assay)

Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. Its entry into the cytoplasm and subsequent fluorescence upon binding to DNA is an indicator of inner membrane damage.

Materials:

  • Bacterial cells grown to mid-log phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide stock solution (e.g., 1 mg/mL in water)

  • Omiganan solution

  • Fluorometer or flow cytometer with excitation at ~535 nm and emission at ~617 nm

Procedure:

  • Harvest and wash bacterial cells as described for the NPN assay.

  • Resuspend the cells in PBS.

  • Add PI to the cell suspension to a final concentration of 2-10 µg/mL.

  • Measure the baseline fluorescence.

  • Add Omiganan at the desired concentration and monitor the increase in fluorescence over time.

Conclusion and Future Directions

Omiganan is a promising antimicrobial peptide with a potent and broad spectrum of activity against clinically important pathogens. Its dual mechanism of action, combining direct microbial killing through membrane disruption with immunomodulatory effects, makes it an attractive candidate for further development, particularly for topical applications. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of Omiganan and other novel antimicrobial peptides. Future research should focus on further elucidating the intricacies of its interaction with host immune cells, exploring its potential for synergistic activity with conventional antibiotics, and continuing to evaluate its efficacy and safety in clinical settings. The development of resistance to Omiganan appears to be low, a significant advantage in the current era of widespread antibiotic resistance.[9] Continued exploration of this and other indolicidin analogues will be crucial in addressing the growing threat of infectious diseases.

References

Omiganan: A Technical Guide to its Antimicrobial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan is a synthetic cationic antimicrobial peptide, an analog of indolicidin, which has demonstrated a broad spectrum of activity against a variety of clinically relevant pathogens. Its rapid bactericidal and fungicidal properties, coupled with a mechanism of action that is less prone to the development of resistance, position it as a promising candidate for topical antimicrobial therapy. This technical guide provides an in-depth overview of Omiganan's antimicrobial spectrum, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Antimicrobial Spectrum of Activity: Quantitative Data

The in vitro activity of Omiganan has been extensively evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative measure of its potency. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of Omiganan against Gram-Positive Bacteria
Organism (No. of Isolates)MIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Staphylococcus aureus1616 - 32≤ 32
Methicillin-resistant S. aureus (MRSA)1632≤ 64
Vancomycin-intermediate S. aureus (VISA)1632-
Vancomycin-resistant S. aureus (VRSA)1632-
Coagulase-negative staphylococci (CoNS)44 - 81 - 8
Enterococcus faecalis64128-
Enterococcus faecium48-
Vancomycin-resistant Enterococcus spp. (VRE)4 - 8--
Beta-hemolytic streptococci16--
Viridans group streptococci64128-
Table 2: In Vitro Activity of Omiganan against Gram-Negative Bacteria
Organism (No. of Isolates)MIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Escherichia coli32--
Klebsiella spp. (ESBL-positive)128--
Enterobacter spp.32 - 6464 - 512-
Pseudomonas aeruginosa128256-
Table 3: In Vitro Activity of Omiganan against Fungi
Organism (No. of Isolates)MIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Candida albicans--32 - 256
Candida spp. (106)--≤ 256
Molds (including Aspergillus spp.) (20)--≤ 1024

Mechanism of Action

Omiganan's primary mechanism of action involves the disruption of the microbial cytoplasmic membrane.[1] As a cationic peptide, it is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, depolarization, and the formation of pores or channels.[2][3] This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.[2] This rapid, membrane-disrupting mechanism is believed to be a key factor in the low propensity for the development of microbial resistance.[2]

Omiganan Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space Omiganan Omiganan (Cationic Peptide) Omiganan->MembraneSurface Electrostatic Attraction Pore Pore/Channel Formation MembraneSurface->Pore Membrane Insertion & Disruption Leakage Leakage of Intracellular Contents Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Omiganan's proposed mechanism of action.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The following sections detail the key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC of Omiganan is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), primarily documented in CLSI M07.

1. Preparation of Inoculum:

  • Bacterial or fungal colonies are selected from a fresh agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • The colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This standardized suspension is then diluted in the appropriate broth medium to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of Omiganan is prepared in a suitable solvent (e.g., sterile water).

  • Serial twofold dilutions of Omiganan are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 medium for fungi in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted Omiganan is inoculated with the standardized microbial suspension.

  • A growth control well (containing no antimicrobial agent) and a sterility control well (containing no inoculum) are included.

  • The microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of Omiganan that completely inhibits visible growth of the microorganism.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a microbial population. The methodology generally follows the guidelines of CLSI M26-A.

1. Preparation of Inoculum:

  • A standardized inoculum is prepared as described for the MIC assay, typically to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the appropriate broth medium.

2. Exposure to Antimicrobial Agent:

  • Omiganan is added to the bacterial or fungal suspension at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • A growth control tube without the antimicrobial agent is included.

3. Sampling and Viable Cell Counting:

  • At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each tube.

  • The aliquots are serially diluted in sterile saline to neutralize the antimicrobial agent's effect.

  • A specific volume of each dilution is plated onto an appropriate agar medium.

  • The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.

4. Data Analysis:

  • The results are plotted as the log10 CFU/mL versus time.

  • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro antimicrobial susceptibility testing of a novel peptide like Omiganan.

Antimicrobial Susceptibility Testing Workflow cluster_preparation Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay Isolate Microbial Isolate (Bacterial or Fungal) InoculumPrep Prepare Standardized Inoculum (0.5 McFarland) Isolate->InoculumPrep InoculumPrep_TK Prepare Standardized Inoculum Isolate->InoculumPrep_TK Peptide Omiganan Stock Solution SerialDilution Serial Dilution of Omiganan in Microtiter Plate Peptide->SerialDilution Media Broth & Agar Media (e.g., CAMHB, RPMI) Media->InoculumPrep Media->SerialDilution Media->InoculumPrep_TK Inoculation Inoculate Plate with Microbial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation_MIC Incubate (16-48h) Inoculation->Incubation_MIC ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->ReadMIC Exposure Expose Inoculum to Omiganan at multiples of MIC ReadMIC->Exposure Use MIC value InoculumPrep_TK->Exposure Sampling Collect Aliquots at Time Intervals (0-24h) Exposure->Sampling Plating Serial Dilution & Plating on Agar Sampling->Plating Incubation_TK Incubate Plates Plating->Incubation_TK Counting Count Colonies (CFU/mL) Incubation_TK->Counting Analysis Plot Log10 CFU/mL vs. Time & Determine Kill Rate Counting->Analysis

Workflow for in vitro antimicrobial susceptibility testing.

Conclusion

Omiganan demonstrates potent and broad-spectrum antimicrobial activity against a diverse range of clinically important bacteria and fungi, including drug-resistant strains. Its rapid, membrane-disrupting mechanism of action is a key attribute that may mitigate the development of resistance. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and development of Omiganan as a valuable topical antimicrobial agent.

References

In-Depth Technical Guide: Antifungal Properties of Omiganan Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omiganan, a synthetic cationic antimicrobial peptide, has demonstrated significant antifungal activity against a broad spectrum of Candida species, including both common and drug-resistant strains. This technical guide provides a comprehensive overview of the current scientific data on Omiganan's efficacy against Candida, detailing its mechanism of action, in vitro and in vivo activity, and its potential in combination therapies. The information is presented with clearly structured data tables, detailed experimental protocols, and visualizations to support research and development efforts in the field of antifungal drug discovery.

Introduction to Omiganan

Omiganan is a 12-amino-acid synthetic peptide analog of indolicidin, an antimicrobial peptide isolated from bovine neutrophils.[1] It is characterized by its cationic nature, which is crucial for its interaction with the negatively charged components of microbial cell membranes.[1] Omiganan has been investigated in various clinical trials for topical applications, such as for the prevention of catheter-related infections and the treatment of skin conditions.[2][3] Its broad-spectrum activity extends to clinically relevant yeasts, most notably Candida species, which are a leading cause of opportunistic fungal infections worldwide.[2][3]

Mechanism of Action

The primary antifungal mechanism of Omiganan against Candida species is the rapid disruption of the fungal cell membrane.[2] This interaction is initiated by the electrostatic attraction between the positively charged Omiganan and the negatively charged phospholipids in the Candida cell membrane. Upon binding, Omiganan inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[2] This direct, physical mechanism of action is considered less likely to induce resistance compared to antifungal agents that target specific metabolic pathways.[2]

When used in combination with fluconazole, Omiganan is thought to facilitate the entry of fluconazole into the fungal cell, thereby enhancing its efficacy.[2] This synergistic or additive effect is particularly promising for overcoming fluconazole resistance in Candida strains.[2]

cluster_0 Omiganan Interaction with Candida Cell Omiganan Omiganan (Cationic Peptide) Membrane_Binding Electrostatic Binding Omiganan->Membrane_Binding 1. Initial Contact Candida_Membrane Candida Cell Membrane (Negatively Charged) Membrane_Binding->Candida_Membrane Membrane_Insertion Peptide Insertion and Pore Formation Membrane_Binding->Membrane_Insertion 2. Hydrophobic Interaction Permeabilization Membrane Permeabilization Membrane_Insertion->Permeabilization 3. Membrane Disruption Ion_Flux Uncontrolled Ion Flux (e.g., K+ efflux) Permeabilization->Ion_Flux Content_Leakage Leakage of Cytoplasmic Contents (e.g., ATP) Permeabilization->Content_Leakage Cell_Death Fungal Cell Death Ion_Flux->Cell_Death 4. Loss of Homeostasis Content_Leakage->Cell_Death

Diagram 1: Proposed mechanism of Omiganan's antifungal action against Candida species.

In Vitro Antifungal Activity

The in vitro antifungal activity of Omiganan has been evaluated against a wide range of Candida species, including clinical isolates from various sources. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC).

Planktonic Cell Susceptibility (MIC)

Multiple studies have demonstrated Omiganan's potent activity against planktonic (free-floating) Candida cells. The MIC values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, are summarized in the tables below.

Table 1: MIC of Omiganan against Candida Species from Catheter-Associated Infections
Organism (No. of Isolates) MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
Candida albicans (52)6412832-128
Candida glabrata (22)128256128-256
Candida tropicalis (11)323216-64
Candida parapsilosis (11)256256128-256
Candida krusei (10)6412832-128
Data sourced from Fritsche et al.[4]
Table 2: MIC of Omiganan against Candida Species from Vulvovaginal Candidiasis (VVC) and Bloodstream Infections (BSI)
Organism Group (No. of Isolates) Dominant MIC (µg/mL) MIC Range (µg/mL)
VVC Isolates (32)128 (59% of isolates)32-256
BSI Isolates (30)256 (57% of isolates)32-256
Data sourced from Żyrek et al.[2]
Table 3: MIC of Omiganan against Clinical Isolates of Candida albicans from VVC
Organism (No. of Isolates) Commonest MIC (µg/mL) MIC Range (µg/mL)
Candida albicans (18)64 (9/18 strains)64-256
Data sourced from Czechowicz et al.[1]
Biofilm Eradication (MBEC)

Candida biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal agents. Omiganan has shown efficacy in eradicating pre-formed Candida biofilms. The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a biofilm.

Table 4: MBEC of Omiganan against Candida Biofilms from VVC and BSI
Organism Group (No. of Isolates) Dominant MBEC (µg/mL)
VVC Isolates (32)256 (97% of isolates)
BSI Isolates (30)256 (100% of isolates)
Data sourced from Żyrek et al.[2]
Table 5: MBEC of Omiganan against Candida albicans Biofilms from VVC
Organism (No. of Isolates) Commonest MBEC (µg/mL) MBEC Range (µg/mL)
Candida albicans (18)256 (16/18 strains)128-512
Data sourced from Czechowicz et al.[1]

Notably, for a significant portion of isolates, the MBEC of Omiganan was identical or very close to its MIC, suggesting that Omiganan is effective against both planktonic and biofilm forms of Candida.[2]

In Vivo Efficacy

In vivo studies have been conducted to evaluate the efficacy of topical Omiganan gel in animal models of skin colonization. In a guinea pig skin colonization model, a 1% Omiganan gel demonstrated potent antifungal activity against Candida albicans, causing a 2-log reduction in colony-forming units (CFU) after 24 hours.[5] Similarly, in an ex vivo pig skin model, Omiganan gels (0.1-2%) showed dose-dependent activity against yeasts, with the maximum effect observed at 1-2%.[5][6]

While these studies demonstrate Omiganan's potential for topical treatment of Candida infections, further research is needed to evaluate its efficacy in systemic infection models.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Omiganan against Candida species is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.

cluster_1 MIC Determination Workflow Inoculum_Prep Prepare Candida Inoculum (0.5-2.5 x 10^3 CFU/mL in RPMI-1640) Inoculation Inoculate wells with Candida suspension Inoculum_Prep->Inoculation Serial_Dilution Serially Dilute Omiganan in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 24-48 hours Inoculation->Incubation Reading Visually or spectrophotometrically determine growth inhibition Incubation->Reading MIC_Determination MIC = Lowest concentration with no visible growth Reading->MIC_Determination

Diagram 2: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Inoculum Preparation: Candida isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Omiganan is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared Candida suspension.

  • Incubation: The plates are incubated at 35-37°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of Omiganan that causes a significant inhibition of growth compared to the growth control.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is used to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

cluster_2 MBEC Determination Workflow Biofilm_Formation Form Candida Biofilm in 96-well plate (24h) Washing Wash to remove planktonic cells Biofilm_Formation->Washing Drug_Exposure Add serial dilutions of Omiganan to the biofilm Washing->Drug_Exposure Incubation Incubate for 24 hours Drug_Exposure->Incubation Viability_Assay Assess biofilm viability (e.g., XTT/MTT assay or CFU counting) Incubation->Viability_Assay MBEC_Determination MBEC = Lowest concentration that eradicates the biofilm Viability_Assay->MBEC_Determination

Diagram 3: General workflow for Minimum Biofilm Eradication Concentration (MBEC) determination.

Protocol:

  • Biofilm Formation: A standardized suspension of Candida cells is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.

  • Washing: The wells are gently washed with a sterile saline solution to remove non-adherent, planktonic cells.

  • Drug Exposure: Serial dilutions of Omiganan are added to the wells containing the established biofilms.

  • Incubation: The plate is incubated for a further 24 hours.

  • Viability Assessment: The viability of the remaining biofilm is assessed using a metabolic assay (e.g., XTT or MTT) or by scraping the biofilm, plating on agar, and counting the resulting colonies. The MBEC is the lowest concentration of Omiganan that results in the complete eradication of the biofilm.

Synergy with Fluconazole

Studies have investigated the combination of Omiganan with fluconazole, a commonly used azole antifungal. The interaction is typically assessed using a checkerboard microdilution assay to calculate the Fractional Inhibitory Concentration Index (FICI).

Table 6: Interaction of Omiganan and Fluconazole against Candida Isolates
Interaction Type Interpretation
SynergyFICI ≤ 0.5
Additive0.5 < FICI ≤ 1.0
Indifference1.0 < FICI ≤ 4.0
AntagonismFICI > 4.0

In studies with clinical Candida isolates, the combination of Omiganan and fluconazole predominantly showed an additive effect, with some instances of synergy.[1][2] This suggests that Omiganan can potentiate the activity of fluconazole, potentially allowing for lower effective doses of both drugs and mitigating the development of resistance.[2]

Conclusion and Future Directions

Omiganan exhibits potent and broad-spectrum antifungal activity against clinically relevant Candida species, including those forming biofilms. Its rapid, membrane-disrupting mechanism of action is a promising attribute in the face of growing antifungal resistance. The additive and synergistic effects observed with fluconazole highlight its potential as a combination therapy partner.

Future research should focus on:

  • Conducting comprehensive in vivo efficacy studies in models of systemic candidiasis to evaluate the therapeutic potential of Omiganan beyond topical applications.

  • Investigating the downstream signaling pathways in Candida that are affected by Omiganan-induced membrane stress to gain a more detailed understanding of its antifungal effects.

  • Elucidating the precise molecular interactions that lead to the synergistic effects with azole antifungals.

  • Performing detailed time-kill kinetic studies to further characterize the fungicidal activity of Omiganan against a broader range of Candida species.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of Omiganan as a novel antifungal agent in the fight against Candida infections.

References

Omiganan: A Technical Guide to its Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan is a synthetic cationic antimicrobial peptide, an analogue of indolicidin, which has demonstrated a broad spectrum of activity against a variety of microbial pathogens, including both gram-positive and gram-negative bacteria, as well as fungi.[1][2][3] Its rapid bactericidal action and efficacy against antibiotic-resistant strains have positioned it as a promising candidate for topical applications in preventing and treating localized infections.[4][5] This technical guide provides an in-depth overview of Omiganan's antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

Omiganan's primary mechanism of action involves a direct interaction with the bacterial cell membrane.[6][7] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in gram-negative bacteria and teichoic acids in gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity and depolarization of the transmembrane potential, ultimately causing cell death.[6][7] This direct, physical mechanism of action is believed to contribute to the low probability of developing bacterial resistance.

Below is a simplified representation of Omiganan's proposed mechanism of action.

Omiganan Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Omiganan Omiganan (Cationic Peptide) Membrane Phospholipid Bilayer Negatively Charged Surface Omiganan->Membrane:tail Electrostatic Attraction Disruption Membrane Disruption Membrane:head->Disruption Insertion and Pore Formation CellDeath Cell Death Depolarization Membrane Depolarization Depolarization->CellDeath Disruption->Depolarization

Omiganan's interaction with the bacterial cell membrane.

Data Presentation: In Vitro Susceptibility Testing

Omiganan has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Omiganan Activity Against Gram-Positive Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Staphylococcus aureus-≤641632[5]
Methicillin-Resistant S. aureus (MRSA)109-1632[5]
Vancomycin-Intermediate S. aureus (VISA)--1632[5]
Vancomycin-Resistant S. aureus (VRSA)-161616[5]
Coagulase-Negative Staphylococci-1-844-8[3]
Enterococcus faecalis--64128[3]
Enterococcus faecium--48[3]
Table 2: Omiganan Activity Against Gram-Negative Bacteria
Bacterial SpeciesNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Escherichia coli--32-[3]
Klebsiella pneumoniae--32-128-[3]
Pseudomonas aeruginosa--128256[3]
Enterobacter spp.--32-6464-512[3]
Acinetobacter baumannii18--[8]

Data Presentation: Bactericidal Activity

Time-kill assays are performed to assess the rate at which an antimicrobial agent kills a bacterial population. These studies have consistently demonstrated the rapid bactericidal nature of Omiganan.

Table 3: Summary of Omiganan Time-Kill Assay Results
Bacterial SpeciesConcentrationTimeLog₁₀ Reduction in CFUReference(s)
Staphylococcus epidermidis1% gel1 hour2.7[9]
Methicillin-Resistant S. aureus (MRSA)-->3[10]
Klebsiella pneumoniae1x MIC4 hoursNear complete killing[11]
Klebsiella pneumoniae4x MIC< 1 hourNear complete killing[11]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of antimicrobial agents. The following sections outline the protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC Assay Workflow A Prepare serial two-fold dilutions of Omiganan in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria, no drug) and negative (broth only) controls. B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Determine the MIC by visual inspection: the lowest concentration with no visible growth. D->E

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of Omiganan. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted Omiganan.

  • Controls: Include a positive control well containing the bacterial inoculum without any drug and a negative control well with broth only.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of Omiganan that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

This assay provides information on the rate and extent of bactericidal activity.

Time-Kill Assay Workflow A Prepare tubes with broth containing Omiganan at various concentrations (e.g., 1x, 2x, 4x MIC). B Inoculate tubes with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate tubes at 37°C with shaking. B->C D At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove aliquots from each tube. C->D E Perform serial dilutions of the aliquots and plate onto agar plates. D->E F Incubate plates and count viable colonies (CFU). E->F G Plot log10 CFU/mL versus time to generate a time-kill curve. F->G

Workflow for the Time-Kill Kinetic Assay.

Detailed Steps:

  • Preparation: Prepare tubes containing Mueller-Hinton Broth with desired concentrations of Omiganan (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Inoculation: Inoculate each tube with a starting bacterial density of approximately 5 x 10^5 CFU/mL. A growth control tube without the antimicrobial agent is also included.

  • Incubation: Incubate all tubes at 37°C with constant agitation.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This assay is used to quantify biofilm formation and to assess the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.

Crystal Violet Biofilm Assay A Inoculate bacterial suspension into a 96-well plate. Incubate to allow biofilm formation. B Wash the plate to remove planktonic cells. A->B C Add Omiganan at various concentrations to the wells. B->C D Incubate to assess biofilm inhibition or eradication. C->D E Wash the plate again. D->E F Stain the remaining biofilm with 0.1% crystal violet solution. E->F G Wash to remove excess stain. F->G H Solubilize the bound stain with a solvent (e.g., ethanol or acetic acid). G->H I Measure the absorbance at a specific wavelength (e.g., 570-595 nm). H->I

Workflow for the Crystal Violet Biofilm Assay.

Detailed Steps:

  • Biofilm Formation: Dispense a diluted bacterial culture into the wells of a 96-well flat-bottom microtiter plate. Incubate for 24-48 hours to allow biofilm formation.

  • Treatment (for eradication): After biofilm formation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add fresh medium containing various concentrations of Omiganan to the wells and incubate for a further period.

  • Treatment (for inhibition): Alternatively, to assess inhibition of biofilm formation, add Omiganan at the same time as the bacterial inoculum.

  • Washing: After the treatment period, discard the medium and wash the wells with PBS.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the stain from the biofilm.

  • Quantification: Transfer the solubilized stain to a new microtiter plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

Conclusion

Omiganan demonstrates potent and rapid bactericidal activity against a broad spectrum of both gram-positive and gram-negative bacteria, including clinically relevant antibiotic-resistant strains. Its primary mechanism of action, the disruption of the bacterial cell membrane, makes it a robust candidate for topical antimicrobial applications. The standardized protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued evaluation and development of Omiganan and other antimicrobial peptides.

References

A Comprehensive Technical Guide to the In Vitro Efficacy of Omiganan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan (ILRWPWWPWRRK-NH2), a synthetic cationic antimicrobial peptide analogous to indolicidin, has emerged as a promising topical agent for the prevention and treatment of a variety of microbial infections.[1][2][3] Its broad-spectrum activity against both planktonic and biofilm-forming Gram-positive and Gram-negative bacteria, as well as fungi, positions it as a significant candidate in an era of mounting antibiotic resistance.[2][4][5][6][7] This technical guide provides an in-depth overview of the preliminary in vitro studies that establish the efficacy of Omiganan, with a focus on quantitative data, experimental methodologies, and its proposed mechanisms of action.

Antimicrobial Spectrum and Potency

The in vitro efficacy of Omiganan has been extensively evaluated against a wide range of clinically relevant pathogens. The primary metric for assessing antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Omiganan against Bacterial Pathogens
Bacterial SpeciesResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)1632≤64[4]
Staphylococcus aureusVancomycin-Intermediate (VISA)1632≤64[4]
Staphylococcus aureusVancomycin-Resistant (VRSA)1616≤64[4]
Coagulase-Negative Staphylococci (CoNS)Oxacillin-Susceptible481-8[6][7]
Coagulase-Negative Staphylococci (CoNS)Oxacillin-Resistant441-8[7]
Enterococcus faecalisVancomycin-Susceptible64128-[6][7]
Enterococcus faeciumVancomycin-Susceptible & Resistant4-88-[6][7]
Escherichia coliWild-type & ESBL-producing32--[6]
Klebsiella spp.Wild-type32--[6]
Klebsiella spp.ESBL-producing128--[6]
Pseudomonas aeruginosaCarbapenem-Susceptible & Resistant128256-[6]
Acinetobacter baumanniiATCC 196063264-[8]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Antifungal Activity of Omiganan
Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Candida albicans32-6432-12816-256[9]
Candida glabrata128-25625616-256[9]
Candida parapsilosis128-25625616-256[9]
Candida tropicalis32-6432-12816-256[9]
Candida krusei32-6432-12816-256[9]
Aspergillus spp.-≤1024-[9]

Anti-Biofilm Efficacy

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Omiganan has demonstrated notable activity against biofilm-forming bacteria. The Minimum Biofilm Eradication Concentration (MBEC) is a key parameter used to quantify this activity.

Table 3: Anti-Biofilm Activity of Omiganan
Bacterial SpeciesBiofilm Growth SurfaceMIC (µg/mL)MBEC (µg/mL)Reference
Acinetobacter baumannii ATCC 19606Polystyrene32>512[8]
Acinetobacter baumannii ATCC 19606Tracheal Tube32512[8]

Mechanism of Action

The primary mechanism of action of Omiganan is the rapid disruption of microbial cell membranes.[10][11] This interaction is driven by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10] Following this initial binding, Omiganan inserts into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of intracellular contents, ultimately resulting in cell death.[12] In addition to membrane disruption, some studies suggest that Omiganan may also inhibit the synthesis of macromolecules such as DNA, RNA, and proteins.[12][13]

Caption: Proposed mechanism of action of Omiganan leading to bacterial cell death.

Immunomodulatory Effects

Beyond its direct antimicrobial activity, Omiganan has been shown to possess immunomodulatory properties. It can enhance the interferon response to endosomal Toll-like receptor (TLR) ligands.[14] This suggests a dual role for Omiganan, not only directly killing pathogens but also modulating the host's innate immune response to infection.

cluster_cell Plasmacytoid Dendritic Cell TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 IRF7 IRF7 MyD88->IRF7 IFN Type I Interferon (IFN-α) IRF7->IFN Omiganan Omiganan Omiganan->TLR9 Enhances Response Ligand TLR9 Ligand (e.g., CpG DNA) Ligand->TLR9 Start Start Step1 Prepare Omiganan Stock Solution Start->Step1 Step2 Perform Serial Dilutions in 96-well Plate Step1->Step2 Step4 Inoculate Wells Step2->Step4 Step3 Prepare Standardized Bacterial Inoculum Step3->Step4 Step5 Incubate at 37°C for 18-24h Step4->Step5 Step6 Read Plates for Visible Growth Step5->Step6 End Determine MIC Step6->End

References

Methodological & Application

Preparing Omiganan Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Omiganan stock solutions for various in vitro assays. Omiganan is a synthetic cationic antimicrobial peptide with broad-spectrum activity against bacteria and fungi. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream applications.

Omiganan Properties

A summary of the key properties of Omiganan is provided in the table below. This information is essential for accurate calculation of concentrations and proper handling of the peptide.

PropertyValueSource
Molecular Weight 1779.1 g/mol
Appearance Lyophilized white powderGeneral peptide characteristic
Solubility Soluble in sterile distilled water

Recommended Solvents and Storage

The choice of solvent and storage conditions are critical for maintaining the stability and activity of Omiganan.

ParameterRecommendationSource
Primary Solvent Sterile, nuclease-free water
Alternative Solvents Limited data; consider assay compatibility
Stock Solution Storage Aliquot and store at -20°C or -80°C
Long-term Storage (Lyophilized) -20°C or -80°C for up to 10 years
Stock Solution Stability (-80°C) Up to 6 months
Stock Solution Stability (-20°C) Up to 1 month

Protocol: Reconstitution of Lyophilized Omiganan

This protocol describes the step-by-step procedure for reconstituting lyophilized Omiganan to create a high-concentration stock solution.

Materials:

  • Lyophilized Omiganan peptide

  • Sterile, nuclease-free water

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized Omiganan to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully open the vial and add the required volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL). To minimize foaming, gently add the solvent down the side of the vial.

  • Dissolution: Close the vial and gently swirl or vortex to dissolve the peptide completely. For higher concentrations, sonication may be required to achieve full solubility.

  • Aliquoting: Once the Omiganan is completely dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes. Aliquoting prevents multiple freeze-thaw cycles of the main stock, which can degrade the peptide.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Experimental Workflow: Preparing Omiganan Stock Solution

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage Equilibrate Equilibrate Lyophilized Omiganan to Room Temp Centrifuge_Vial Centrifuge Vial to Pellet Powder Equilibrate->Centrifuge_Vial 15-20 min Add_Solvent Add Sterile Water Centrifuge_Vial->Add_Solvent Dissolve Gently Vortex/Swirl to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Low-Binding Tubes Dissolve->Aliquot Ensure Complete Dissolution Store Store at -20°C or -80°C Aliquot->Store Prevent Freeze-Thaw G cluster_cell Bacterial Cell Membrane Bacterial Cytoplasmic Membrane Disruption Membrane Depolarization and Disruption Membrane->Disruption Permeabilization Cell_Death Cell Death Disruption->Cell_Death Loss of Integrity Omiganan Omiganan (Cationic Peptide) Omiganan->Membrane Electrostatic Interaction

Application Notes and Protocols for Omiganan Topical Gel in Experimental Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and experimental use of Omiganan topical gel in various skin models. The protocols outlined below are intended to serve as a foundational methodology for preclinical evaluation of Omiganan's antimicrobial and immunomodulatory properties.

Introduction to Omiganan

Omiganan pentahydrochloride is a novel, synthetic, cationic antimicrobial peptide, an analogue of indolicidin.[1] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi, including antibiotic-resistant strains.[2][3] Its primary mechanism of antimicrobial action involves the depolarization and disruption of microbial cell membranes.[4] Beyond its direct microbicidal effects, Omiganan also demonstrates immunomodulatory properties, influencing the innate immune response in the skin.[5] These dual activities make it a promising candidate for the topical treatment of various skin conditions, including acne, rosacea, and atopic dermatitis, where both microbial colonization and inflammation play a key role.[1][6]

Data Presentation: Antimicrobial Efficacy of Omiganan

The antimicrobial potency of Omiganan has been evaluated against a variety of clinically relevant pathogens. The following tables summarize its in vitro and ex vivo efficacy.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of Omiganan Against Various Skin-Relevant Microorganisms

MicroorganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)Reference
Staphylococcus aureus1616≤32[3]
Methicillin-Resistant S. aureus (MRSA)16-16[2]
Coagulase-Negative Staphylococci441-8[3]
Staphylococcus epidermidis--8[2]
Enterococcus faecium48-[3]
Enterococcus faecalis64128-[3]
Escherichia coli32--[3]
Klebsiella spp. (ESBL-positive)128--[3]
Pseudomonas aeruginosa128256-[3]
Candida albicans32-6432-128-[7]
Candida glabrata128-256256-[7]
Candida parapsilosis128-256256-[7]
Candida krusei32-6432-128-[7]

Table 2: Ex Vivo Efficacy of Omiganan 1% Gel on a Porcine Skin Model

MicroorganismTime PointMean Log₁₀ CFU/site ReductionReference
Staphylococcus epidermidis1 hour2.7[8]
Staphylococcus epidermidis24 hours5.2[8]

Experimental Protocols

Preparation of Omiganan Topical Hydrogel (1% w/w)

This protocol describes the preparation of a basic hydroxyethyl cellulose (HEC)-based hydrogel for the topical delivery of Omiganan. The excipients listed are based on those reported in clinical trial formulations.[1]

Materials:

  • Omiganan pentahydrochloride powder

  • Hydroxyethyl cellulose (HEC)

  • Glycerine

  • Benzoic acid

  • Sodium benzoate

  • Purified water

  • pH meter

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatula

  • Beakers and graduated cylinders

Protocol:

  • Preparation of the Gel Base:

    • In a beaker, weigh the required amount of purified water.

    • While stirring the water with a magnetic stirrer, slowly sprinkle the HEC powder into the vortex to avoid clumping. Continue stirring until the HEC is fully dispersed. This may take 30-60 minutes.

    • Add the glycerine to the HEC dispersion and continue to stir until a homogenous mixture is formed.

  • Addition of Preservatives:

    • In a separate small beaker, dissolve the benzoic acid and sodium benzoate in a small amount of warm purified water.

    • Once dissolved, add this solution to the HEC and glycerine mixture and stir until fully incorporated.

  • Incorporation of Omiganan:

    • Weigh the required amount of Omiganan pentahydrochloride to achieve a final concentration of 1% (w/w).

    • In a separate beaker, dissolve the Omiganan powder in a small volume of purified water.

    • Slowly add the Omiganan solution to the gel base while stirring continuously.

  • Final Mixing and pH Adjustment:

    • Continue stirring the formulation for at least one hour to ensure complete hydration of the HEC and uniform distribution of all components.

    • Measure the pH of the gel using a calibrated pH meter. Adjust the pH to a skin-compatible range (typically 4.5-5.5) using a suitable pH adjuster if necessary.

    • Allow the gel to stand for 24 hours to ensure complete hydration and deaeration.

  • Quality Control:

    • Visually inspect the gel for homogeneity, clarity, and the absence of particulates.

    • Measure the final pH to confirm it is within the target range.

    • Assess the viscosity using a viscometer.

Ex Vivo Porcine Skin Infection Model for Antimicrobial Efficacy Testing

This protocol details a method for evaluating the antimicrobial efficacy of topical Omiganan gel using an ex vivo porcine skin model. Porcine skin is a well-established model due to its anatomical and physiological similarities to human skin.

Materials:

  • Freshly excised porcine skin (e.g., from the flank or ear)

  • Sterile phosphate-buffered saline (PBS)

  • 70% ethanol

  • Bacterial or fungal culture of interest (e.g., S. aureus, P. aeruginosa, C. albicans)

  • Culture medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Sterile cotton swabs

  • Biopsy punch (e.g., 6-8 mm)

  • Sterile surgical scissors and forceps

  • Incubator (37°C)

  • Omiganan topical gel (and vehicle control)

  • Stomacher or tissue homogenizer

  • Agar plates for colony forming unit (CFU) enumeration

Protocol:

  • Skin Preparation:

    • Upon receipt, wash the porcine skin with sterile water and remove any hair by shaving.

    • Disinfect the skin surface by wiping with 70% ethanol and allowing it to air dry in a sterile environment.

    • Using a sterile biopsy punch, create uniform skin explants.

  • Infection of Skin Explants:

    • Prepare an inoculum of the test microorganism in its appropriate growth medium, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.

    • Place the skin explants, dermal side down, on a sterile surface (e.g., sterile gauze soaked in PBS in a petri dish to maintain hydration).

    • Apply a defined volume (e.g., 10-20 µL) of the microbial inoculum onto the epidermal surface of each explant and spread evenly.

    • Incubate the infected explants at 37°C for a period to allow for microbial attachment and colonization (e.g., 2-4 hours).

  • Treatment Application:

    • Apply a standardized amount (e.g., 20-50 mg) of the Omiganan topical gel or the vehicle control to the surface of the infected explants.

    • Incubate the treated explants at 37°C for the desired time points (e.g., 1, 4, 24 hours).

  • Quantification of Microbial Load:

    • At each time point, harvest the skin explants.

    • Place each explant in a sterile tube containing a known volume of sterile PBS with a neutralizing agent if necessary.

    • Homogenize the tissue using a stomacher or tissue homogenizer to release the bacteria.

    • Perform serial dilutions of the homogenate in sterile PBS.

    • Plate the dilutions onto appropriate agar plates and incubate for 24-48 hours.

    • Count the colonies to determine the number of CFU per explant.

    • Calculate the log₁₀ reduction in CFU compared to the vehicle-treated control.

In Vivo Guinea Pig Skin Colonization Model

This protocol provides a framework for assessing the in vivo antimicrobial activity of Omiganan gel on the skin of guinea pigs.

Materials:

  • Hartley guinea pigs

  • Electric clippers

  • Bacterial or fungal culture of interest

  • Omiganan topical gel (and vehicle control)

  • Sterile swabs

  • Sterile saline

  • Vortex mixer

  • Agar plates for CFU enumeration

Protocol:

  • Animal Preparation:

    • Acclimatize the guinea pigs to the housing conditions for at least one week.

    • On the day of the experiment, anesthetize the animals.

    • Shave an area on the back of each guinea pig to expose the skin.

  • Skin Colonization:

    • Prepare an inoculum of the test microorganism in sterile saline at a concentration of approximately 1 x 10⁸ CFU/mL.

    • Apply a defined volume (e.g., 50 µL) of the inoculum to a designated area on the shaved back of each guinea pig.

  • Treatment Application:

    • After a short period to allow the inoculum to dry (e.g., 30 minutes), apply a standardized amount of Omiganan gel or vehicle control to the colonized area.

  • Microbial Sampling and Quantification:

    • At predetermined time points (e.g., 1, 6, 24 hours) post-treatment, sample the treated area using a sterile swab moistened with sterile saline.

    • Place the swab into a tube containing a known volume of sterile saline and vortex vigorously to dislodge the microorganisms.

    • Perform serial dilutions and plate on appropriate agar to determine the CFU per sampled area.

    • Calculate the reduction in microbial counts in the Omiganan-treated groups compared to the vehicle control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Omiganan_Mechanism_of_Action cluster_membrane Microbial Cell Membrane cluster_immuno Immunomodulatory Pathway (in pDC) Omiganan Omiganan Membrane Lipid Bilayer Omiganan->Membrane Interaction & Insertion Depolarization Depolarization Membrane->Depolarization Pore Formation Cell_Death Microbial Cell Death Depolarization->Cell_Death Ion Leakage Omiganan_CpG Omiganan + CpG DNA Endosome Endosome Omiganan_CpG->Endosome TLR9 TLR9 Endosome->TLR9 Binding MyD88 MyD88 TLR9->MyD88 IRAK_TRAF6 IRAK/TRAF6 Complex MyD88->IRAK_TRAF6 IRF7 IRF7 IRAK_TRAF6->IRF7 Activation IFN_alpha Interferon-α Production IRF7->IFN_alpha Transcription

Diagram 1: Dual mechanism of Omiganan.

ExVivo_Workflow Start Start Skin_Prep Porcine Skin Preparation (Wash, Shave, Disinfect) Start->Skin_Prep Explant_Creation Create Skin Explants (Biopsy Punch) Skin_Prep->Explant_Creation Infection Inoculate with Microorganism (~1x10^6 CFU/mL) Explant_Creation->Infection Incubation1 Incubate (e.g., 2-4h, 37°C) for Colonization Infection->Incubation1 Treatment Apply Omiganan Gel and Vehicle Control Incubation1->Treatment Incubation2 Incubate for Time Points (e.g., 1, 4, 24h) Treatment->Incubation2 Harvest Harvest Explants Incubation2->Harvest Homogenize Homogenize Tissue in PBS Harvest->Homogenize Dilute_Plate Serial Dilution and Plating Homogenize->Dilute_Plate Incubation3 Incubate Plates (24-48h) Dilute_Plate->Incubation3 CFU_Count Colony Forming Unit (CFU) Count Incubation3->CFU_Count Analysis Calculate Log Reduction CFU_Count->Analysis End End Analysis->End

Diagram 2: Ex vivo skin infection model workflow.

Franz_Cell_Workflow Start Start Skin_Membrane_Prep Prepare Skin Membrane (Porcine or Human) Start->Skin_Membrane_Prep Mount_Skin Mount Skin in Franz Cell (Epidermis Up) Skin_Membrane_Prep->Mount_Skin Fill_Receptor Fill Receptor Chamber (e.g., PBS, 32°C) Mount_Skin->Fill_Receptor Equilibrate Equilibrate System Fill_Receptor->Equilibrate Apply_Formulation Apply Omiganan Gel to Donor Chamber Equilibrate->Apply_Formulation Sample_Receptor Sample Receptor Fluid at Time Points Apply_Formulation->Sample_Receptor Replenish_Fluid Replenish with Fresh Fluid Sample_Receptor->Replenish_Fluid Analyze_Samples Analyze Samples for Omiganan (e.g., HPLC) Sample_Receptor->Analyze_Samples Replenish_Fluid->Sample_Receptor Repeat Calculate_Flux Calculate Permeation Flux Analyze_Samples->Calculate_Flux End End Calculate_Flux->End

Diagram 3: Ex vivo skin permeation study workflow.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Omiganan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of Omiganan, a synthetic cationic antimicrobial peptide. Omiganan has demonstrated broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Accurate and reproducible susceptibility testing is crucial for preclinical evaluation and for establishing its potential clinical utility.

The primary mechanism of action for Omiganan involves the disruption of microbial cytoplasmic membranes, leading to depolarization and cell death.[4] It has also been shown to inhibit the synthesis of DNA, RNA, and proteins at the macromolecular level.[4] This multi-faceted mechanism of action is a key attribute in its potent antimicrobial activity.

Key Experimental Protocols

This section outlines the detailed methodologies for two key in vitro experiments: Minimum Inhibitory Concentration (MIC) determination and Time-Kill Kinetic Assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of Omiganan.

Protocol: Broth Microdilution for Bacteria

  • Materials:

    • Omiganan pentahydrochloride standard powder

    • Cation-adjusted Mueller-Hinton Broth (CA-MHB)[4][5]

    • Sterile 96-well microtiter plates

    • Bacterial strains for testing (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

    • Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[4]

    • Sterile water or other appropriate solvent for Omiganan

    • Spectrophotometer or microplate reader

  • Preparation of Omiganan Stock Solution:

    • Aseptically prepare a stock solution of Omiganan in a suitable solvent (e.g., sterile distilled water) to a known concentration.[6]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Assay Procedure:

    • Perform serial two-fold dilutions of the Omiganan stock solution in CA-MHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.25 to 256 µg/mL).

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (no Omiganan) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[5][7]

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of Omiganan at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.[7]

Protocol: Broth Microdilution for Fungi (Yeasts)

  • Materials:

    • RPMI-1640 medium with L-glutamine, buffered with MOPS.[4][6]

    • Yeast strains for testing (e.g., Candida albicans, Candida parapsilosis)

    • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[4]

  • Preparation of Fungal Inoculum:

    • Prepare a yeast suspension from a 24-hour culture on Sabouraud dextrose agar to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[5]

  • Assay Procedure:

    • Follow the same serial dilution and inoculation procedure as for bacteria, using RPMI-1640 as the diluent.

    • Incubate the plates at 35°C for 24-48 hours.[5][6]

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration showing a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.

Protocol: Time-Kill Assay

  • Materials:

    • Same as for MIC determination, plus sterile agar plates for colony counting.

  • Preparation:

    • Prepare a logarithmic-phase culture of the test organism in the appropriate broth (CA-MHB for bacteria, RPMI-1640 for fungi).

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8]

  • Assay Procedure:

    • Prepare test tubes or flasks containing the appropriate broth with Omiganan at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).[5]

    • Include a growth control tube without any antimicrobial agent.

    • Inoculate each tube with the prepared microbial suspension.

    • Incubate the tubes at 37°C with shaking.[7]

    • At specified time points (e.g., 0, 0.5, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.[5][8]

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each Omiganan concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from antimicrobial susceptibility testing of Omiganan should be summarized in clear and structured tables for easy comparison.

Table 1: Example MIC Data for Omiganan against Various Microorganisms

MicroorganismATCC StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus292131632≤0.5 - 64[2]
Staphylococcus epidermidis441 - 8[9]
Enterococcus faecalis292126412832 - 128[4][9]
Enterococcus faecium48-[9]
Pseudomonas aeruginosa278531282568 - >1024[9]
Escherichia coli2592232644 - 128[9]
Candida albicans323216 - 256[6]
Candida parapsilosis2201912825632 - 256[4][6]
Candida krusei62583212816 - 128[4][6]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: Quality Control Ranges for Omiganan MIC Testing

QC StrainATCC NumberMediumMIC QC Range (µg/mL)Reference
Staphylococcus aureus29213CA-MHB8 - 32[4]
Enterococcus faecalis29212CA-MHB32 - 128[4]
Pseudomonas aeruginosa27853CA-MHB64 - 256[4]
Candida parapsilosis22019RPMI-164032 - 128[4]
Candida krusei6258RPMI-164016 - 64[4]

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of Omiganan.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture 1. Prepare Bacterial/ Fungal Culture prep_inoculum 2. Standardize and Dilute Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate 5. Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_omiganan 3. Prepare Omiganan Stock Solution prep_plate 4. Serial Dilution of Omiganan in 96-well Plate prep_omiganan->prep_plate prep_plate->inoculate incubate 6. Incubate Plate (35-37°C, 16-48h) inoculate->incubate read_mic 7. Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture 1. Prepare Log-Phase Microbial Culture inoculate 3. Inoculate Tubes with Microbial Suspension prep_culture->inoculate prep_tubes 2. Prepare Tubes with Broth and Omiganan (xMIC) prep_tubes->inoculate incubate 4. Incubate with Shaking (37°C) inoculate->incubate sampling 5. Sample at Time Points (0, 0.5, 2, 4, 6, 24h) incubate->sampling plating 6. Serial Dilute and Plate sampling->plating counting 7. Incubate and Count CFU/mL plating->counting plotting 8. Plot log10 CFU/mL vs. Time counting->plotting

Caption: Workflow for Time-Kill Kinetic Assay.

Omiganan_Mechanism Omiganan Omiganan (Cationic Peptide) Membrane Bacterial Cytoplasmic Membrane (Anionic) Omiganan->Membrane Electrostatic Interaction Inhibition Inhibition of DNA, RNA, and Protein Synthesis Omiganan->Inhibition Disruption Membrane Disruption and Pore Formation Membrane->Disruption Depolarization Membrane Depolarization Disruption->Depolarization Death Cell Death Depolarization->Death Inhibition->Death

Caption: Proposed Mechanism of Action of Omiganan.

References

Application Notes and Protocols for Omiganan Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Omiganan, a cationic antimicrobial peptide, against various bacterial and fungal pathogens. The procedures outlined are based on the widely accepted broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Introduction

Omiganan pentahydrochloride is a synthetic cationic peptide analog of indolicidin, which was originally isolated from bovine neutrophils.[1][2] It exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Determining the MIC is a critical step in the evaluation of a new antimicrobial agent, providing essential data on its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

The broth microdilution method is the most commonly used technique for MIC determination in the United States and Europe due to its accuracy, comparability to the agar dilution "gold standard," and the availability of commercial plates.[4] This method involves challenging a standardized microbial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Data Presentation: Omiganan MIC Values

The following tables summarize the in vitro activity of Omiganan against a range of clinically relevant bacterial and fungal pathogens. These values have been compiled from various studies employing standardized broth microdilution methodologies.

Table 1: Antibacterial Activity of Omiganan (in µg/mL)
Organism (Number of Isolates)MIC RangeMIC₅₀MIC₉₀
Gram-Positive Bacteria
Staphylococcus aureus≤321616
Coagulase-negative staphylococci1–844
Enterococcus faecalis32–12864128
Enterococcus faecium4/848
Viridans group streptococci128--
Gram-Negative Bacteria
Escherichia coli16–6432-
Klebsiella spp.-32-128-
Pseudomonas aeruginosa64–256128256
Enterobacter spp.-32-6464-512

Data compiled from multiple sources.[1][2][5][6]

Table 2: Antifungal Activity of Omiganan (in µg/mL)
Organism (Number of Isolates)MIC RangeMIC₅₀MIC₉₀
Candida albicans-32-6432-128
Candida glabrata-128-256256
Candida parapsilosis-128-256256
Candida krusei16-12832-64-
Aspergillus spp.≤1024--

Data compiled from multiple sources.[3][7][8]

Experimental Protocols

Principle of the Broth Microdilution Assay

The broth microdilution method involves preparing serial twofold dilutions of Omiganan in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible microbial growth. The MIC is the lowest concentration of Omiganan that inhibits this growth.

Materials
  • Omiganan pentahydrochloride reference powder

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[9][10]

  • RPMI 1640 medium with L-glutamine, buffered with MOPS, for fungi[2]

  • Sterile water and/or appropriate solvent for Omiganan

  • Bacterial or fungal isolates for testing

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[11]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)[10]

  • Micropipettes and sterile tips

  • Plate reader (optional, for automated reading)

Protocol for Bacterial MIC Testing
  • Preparation of Omiganan Stock Solution:

    • Prepare a stock solution of Omiganan in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the Omiganan stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard the final 50 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by a 1:100 dilution, from which 50 µL will be added to the 50 µL of drug dilution in the wells.

  • Inoculation of Microtiter Plates:

    • Inoculate each well (except for the sterility control well) with 50 µL of the final bacterial suspension. The final volume in each well will be 100 µL.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation:

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours for most rapidly growing bacteria.[9] For fastidious organisms, incubation times may be extended to 20-24 hours.[2]

  • Reading the Results:

    • After incubation, examine the plates for visible turbidity. A button of cells at the bottom of the U-bottom well also indicates growth.

    • The MIC is the lowest concentration of Omiganan at which there is no visible growth.

Protocol for Fungal MIC Testing

The protocol for fungal testing is similar to the bacterial protocol with the following key differences:

  • Medium: Use RPMI 1640 medium buffered with MOPS.[2]

  • Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard and then dilute to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[2]

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.[2]

Quality Control

It is imperative to include CLSI-recommended quality control strains in each assay to ensure the accuracy and reproducibility of the results. The MIC values for the QC strains should fall within the established acceptable ranges. For Omiganan, established QC ranges for various ATCC strains in both CAMHB and unadjusted Mueller-Hinton broth have been published.[11] For example, the proposed MIC QC range for S. aureus ATCC 29213 in CAMHB is 8 to 64 µg/ml.[11]

Visualizations

The following diagrams illustrate the experimental workflow and the decision-making process for interpreting the MIC results.

MIC_Assay_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_stock Prepare Omiganan Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Plates with Microbial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-24h) inoculate->incubate read_results Read for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1. Experimental workflow for the Omiganan MIC assay.

MIC_Interpretation start Examine Well growth Visible Growth? start->growth concentration Record Concentration growth->concentration No not_mic This Concentration is NOT the MIC growth->not_mic Yes mic MIC is the Lowest Concentration with No Visible Growth concentration->mic next_well Move to Next Higher Concentration Well not_mic->next_well next_well->growth

Figure 2. Logical relationship for MIC value determination.

References

Application Notes and Protocols for Omiganan in Ex Vivo Pig Skin Colonization Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Omiganan, a novel cationic antimicrobial peptide, in ex vivo pig skin colonization models. This information is intended to guide researchers in evaluating the antimicrobial efficacy of Omiganan against various pathogens in a model that closely mimics human skin.

Introduction

Omiganan pentahydrochloride is a synthetic antimicrobial peptide with broad-spectrum activity against gram-positive and gram-negative bacteria, as well as yeasts.[1] Ex vivo pig skin models are increasingly recognized as a valuable tool in dermatological and microbiological research. Due to the physiological and anatomical similarities between porcine and human skin, these models offer a relevant platform for studying microbial colonization and the efficacy of topical antimicrobial agents, bridging the gap between in vitro assays and in vivo clinical trials.[2][3]

The protocols outlined below are synthesized from established methodologies for ex vivo skin models and specific studies involving Omiganan.[1][3][4]

Data Presentation: Efficacy of Omiganan

The following tables summarize the quantitative data on the antimicrobial activity of Omiganan from studies utilizing ex vivo pig skin colonization models.

Table 1: Dose-Dependent Activity of Omiganan Gel Against Various Microorganisms on Ex Vivo Pig Skin

MicroorganismOmiganan Concentration (%)Mean Log₁₀ CFU/site Reduction (vs. Vehicle)
Staphylococcus aureus (MRSA)0.11.5
0.53.0
1.0>4.5
2.0>4.5
Staphylococcus aureus (MSSA)1.0>4.5
Staphylococcus epidermidis1.05.2 (at 24h)
Pseudomonas aeruginosa1.0>4.0
Candida albicans1.0>3.5

Data synthesized from a study by Rubinchik et al., where the maximum effect was observed at 1-2% concentrations.[1]

Table 2: Time-Kill Kinetics of 1% Omiganan Gel Against Staphylococcus epidermidis on Ex Vivo Pig Skin

Time Post-ApplicationMean Log₁₀ CFU/site Reduction
1 hour2.7
24 hours5.2

This data highlights the rapid bactericidal activity of Omiganan.[1]

Experimental Protocols

The following are detailed protocols for establishing an ex vivo pig skin colonization model to evaluate the efficacy of Omiganan.

Protocol 1: Preparation of Ex Vivo Pig Skin

This protocol describes the steps for preparing fresh porcine skin for use in colonization experiments.

Materials:

  • Freshly excised pig skin (from the flank or back of a healthy pig)

  • Sterile phosphate-buffered saline (PBS)

  • 70% ethanol

  • Electric clippers or razor

  • Sterile surgical scissors and forceps

  • Biopsy punch (e.g., 12 mm diameter)

  • Culture plates (e.g., 12-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (optional, for maintaining tissue viability)

Procedure:

  • Obtain fresh pig skin immediately after euthanasia.

  • Wash the skin with sterile water to remove any gross contamination.

  • Shave the hair from the skin using electric clippers or a razor.

  • Disinfect the skin surface by wiping with 70% ethanol.

  • Using sterile surgical scissors and forceps, excise sections of full-thickness skin.

  • Use a sterile biopsy punch to create uniform skin explants.[3]

  • Place each skin explant, dermal side down, into a well of a 12-well plate containing DMEM to maintain tissue viability.[3]

  • Incubate the plates at 37°C with 5% CO₂ for up to 18 hours before inoculation.[3]

Protocol 2: Bacterial Colonization and Omiganan Treatment

This protocol details the inoculation of the prepared pig skin explants with bacteria and the subsequent application of Omiganan.

Materials:

  • Prepared ex vivo pig skin explants in 12-well plates

  • Bacterial culture of interest (e.g., S. aureus, S. epidermidis) grown to mid-logarithmic phase

  • Sterile PBS

  • Omiganan gel (at desired concentrations, e.g., 0.1%, 0.5%, 1%, 2%)[1]

  • Vehicle control gel (placebo)

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial suspension in sterile PBS to the desired concentration (e.g., 10⁶ CFU/mL).

  • Remove the culture medium from the wells containing the skin explants.

  • Inoculate the epidermal surface of each skin explant with a defined volume of the bacterial suspension (e.g., 10 µL).

  • Allow the inoculum to air-dry for a short period (e.g., 15-30 minutes) to facilitate bacterial adherence.

  • Apply a standardized amount of Omiganan gel or vehicle control gel to the inoculated area.

  • Incubate the plates at 37°C for the desired time points (e.g., 1, 4, 24 hours).[1][4]

Protocol 3: Quantification of Bacterial Load

This protocol describes the method for recovering and quantifying the viable bacteria from the skin explants to determine the efficacy of Omiganan.

Materials:

  • Treated ex vivo pig skin explants

  • Sterile PBS with a neutralizer (e.g., 0.1% Triton X-100)

  • Stomacher or tissue homogenizer

  • Sterile centrifuge tubes

  • Spiral plater or standard spread plating equipment

  • Appropriate agar plates (e.g., Tryptic Soy Agar)

  • Incubator (37°C)

Procedure:

  • At the end of the incubation period, transfer each skin explant to a sterile centrifuge tube containing a known volume of sterile PBS with a neutralizer.

  • Homogenize the tissue using a stomacher or tissue homogenizer to release the bacteria.

  • Perform serial dilutions of the resulting homogenate in sterile PBS.

  • Plate the dilutions onto appropriate agar plates using a spiral plater or by spread plating.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) and calculate the CFU per skin explant.

  • Compare the bacterial counts from the Omiganan-treated groups to the vehicle control group to determine the log₁₀ reduction.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of Omiganan using the ex vivo pig skin colonization model.

G cluster_prep Skin Preparation cluster_exp Experiment cluster_analysis Analysis p1 Excise Pig Skin p2 Shave and Disinfect p1->p2 p3 Create Skin Explants p2->p3 p4 Place in Culture Medium p3->p4 e1 Inoculate with Bacteria p4->e1 e2 Apply Omiganan / Vehicle e1->e2 e3 Incubate e2->e3 a1 Homogenize Skin e3->a1 a2 Serial Dilution & Plating a1->a2 a3 Incubate Plates a2->a3 a4 Count CFU a3->a4 a5 Calculate Log Reduction a4->a5

Caption: Workflow for ex vivo pig skin colonization model.

Proposed Mechanism of Action of Omiganan

Omiganan, as a cationic antimicrobial peptide, is thought to exert its effect through interaction with and disruption of the bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane cluster_omiganan Omiganan (Cationic Peptide) cluster_effects Cellular Effects m1 Anionic Phospholipids c1 Membrane Depolarization m1->c1 leads to c2 Pore Formation m1->c2 leads to o1 Omiganan o1->m1 Electrostatic Interaction c3 Inhibition of Macromolecule Synthesis c1->c3 c4 Cell Death c2->c4 c3->c4

Caption: Omiganan's proposed mechanism of action.

References

Application Notes and Protocols: Omiganan in Bacterial Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Omiganan is a synthetic cationic antimicrobial peptide, an analogue of indolicidin, which has demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] A significant area of interest for researchers is its potential to combat bacterial biofilms, which are structured communities of bacteria encapsulated in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antibiotics, making them a major challenge in clinical and industrial settings.[2][3] Omiganan's proposed mechanism of action involves the disruption of the bacterial cell membrane, which makes it a promising candidate for biofilm eradication.[4][5] These application notes provide detailed protocols for assessing the efficacy of Omiganan in disrupting bacterial biofilms, along with a summary of its reported activity.

Quantitative Data: In Vitro Efficacy of Omiganan

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Omiganan against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MBEC is the minimum concentration required to eradicate a mature biofilm.

Table 1: Omiganan Activity against Acinetobacter baumannii

StrainMIC (µg/mL)MBEC (µg/mL)
A. baumannii ATCC 19606Not Specified>256

Data sourced from a study by Wieczorek et al. (2018).[6]

Table 2: Omiganan Activity against Staphylococcal Species

StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Coagulase-negative staphylococci44
Staphylococcus aureus1616

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data from a study on contemporary bacterial pathogens.[7]

Table 3: Omiganan Activity against various Enterococcus Species

StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecium48
Enterococcus faecalis64128

Data from a study on contemporary bacterial pathogens.[7]

Experimental Protocols

Here, we provide detailed protocols for two common assays used to evaluate the anti-biofilm activity of Omiganan: the Crystal Violet Biofilm Assay for quantifying biofilm mass and a resazurin-based assay for determining the Minimum Biofilm Eradication Concentration (MBEC).

Protocol 1: Crystal Violet Biofilm Disruption Assay

This protocol is adapted from general crystal violet biofilm assay methodologies and can be used to assess the ability of Omiganan to disrupt pre-formed biofilms.[8][9][10][11][12]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Omiganan stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid solution

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Prepare an overnight culture of the desired bacterial strain in the appropriate growth medium.

    • Adjust the bacterial suspension to a concentration of approximately 0.5 x 10⁷ CFU/mL in fresh medium.[13]

    • Add 100 µL of the bacterial suspension to the wells of a 96-well microtiter plate.

    • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

  • Omiganan Treatment:

    • After incubation, carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium from each well.

    • Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.[13]

    • Prepare serial dilutions of Omiganan in fresh growth medium.

    • Add 100 µL of the different concentrations of Omiganan to the biofilm-containing wells. Include a positive control (biofilm with no Omiganan) and a negative control (medium only).

    • Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Biofilm Disruption:

    • Aspirate the medium containing Omiganan from the wells.

    • Wash the wells three times with 200 µL of sterile PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]

    • Remove the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.

    • Dry the plate, for instance by inverting it on a paper towel.

    • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.[8]

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[10]

    • Measure the absorbance at a wavelength between 550 and 595 nm using a plate reader.[10][11] A lower absorbance in the Omiganan-treated wells compared to the positive control indicates biofilm disruption.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol utilizes the metabolic indicator dye resazurin to determine the lowest concentration of Omiganan required to kill the bacteria within a pre-formed biofilm.[13]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth (MHB))

  • Omiganan stock solution

  • Phosphate-buffered saline (PBS)

  • Resazurin sodium salt solution (e.g., 4 mg/mL)[13]

Procedure:

  • Biofilm Formation:

    • Follow steps 1.1 to 1.3 as described in Protocol 1.

  • Omiganan Treatment:

    • Follow steps 2.1 to 2.5 as described in Protocol 1.

  • MBEC Determination:

    • After the 24-hour treatment with Omiganan, add 20 µL of resazurin solution (4 mg/mL) to each well.[13]

    • Incubate the plate for a period of time (e.g., 1-4 hours) at 37°C. The incubation time may need to be optimized for the specific bacterial strain.

    • Observe the color change in the wells. A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active bacteria.

    • The MBEC is defined as the lowest concentration of Omiganan at which no color change is observed (i.e., the wells remain blue).[13]

Visualizations

Experimental Workflow

G cluster_0 Day 1: Biofilm Formation cluster_1 Day 2: Omiganan Treatment cluster_2 Day 3: Biofilm Quantification A Bacterial Culture Preparation B Inoculation into 96-well Plate A->B C Incubation (24-48h, 37°C) B->C D Removal of Planktonic Cells C->D Biofilm Formed E Washing with PBS D->E F Addition of Omiganan Serial Dilutions E->F G Incubation (24h, 37°C) F->G H Removal of Treatment Solution G->H Treatment Complete I Washing with PBS H->I J Staining (Crystal Violet) or Viability Assay (Resazurin) I->J K Quantification (Plate Reader) J->K

Caption: Workflow for bacterial biofilm disruption assay.

Proposed Mechanism of Action of Omiganan

G cluster_0 Omiganan Interaction with Biofilm cluster_1 Cellular Disruption Omiganan Omiganan (Cationic Peptide) Biofilm Bacterial Biofilm (Negatively Charged Matrix) Omiganan->Biofilm Electrostatic Interaction Bacteria Bacterial Cells Membrane Bacterial Cell Membrane Biofilm->Membrane Omiganan Penetrates Matrix to Reach Cells Disruption Membrane Disruption & Pore Formation Membrane->Disruption Omiganan Insertion Death Cell Death Disruption->Death Leads to

Caption: Omiganan's proposed mechanism of biofilm disruption.

References

Application Notes and Protocols for Omiganan Studies in Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omiganan is a synthetic cationic antimicrobial peptide, an analogue of indolicidin, which has demonstrated both antimicrobial and immunomodulatory properties.[1] In the context of atopic dermatitis (AD), a chronic inflammatory skin disease often characterized by skin dysbiosis, particularly colonization with Staphylococcus aureus, Omiganan presents a dual mechanism of action.[2] It directly targets microbial pathogens and modulates the host's immune response, making it a compound of interest for therapeutic development in AD.[1]

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of Omiganan in atopic dermatitis. The protocols outlined below cover essential in vitro and in vivo experimental models relevant to AD research.

Mechanism of Action of Omiganan in Atopic Dermatitis

Omiganan's therapeutic potential in atopic dermatitis stems from its ability to address two key pathological features of the disease: microbial dysbiosis and immune dysregulation.

  • Antimicrobial Action: Omiganan exhibits broad-spectrum antimicrobial activity against bacteria and fungi, including S. aureus, a pathogen frequently implicated in AD exacerbations.[3][4] Its primary mode of antimicrobial action involves the disruption of microbial cell membranes, leading to cell death.[3]

  • Immunomodulatory Effects: Beyond its antimicrobial properties, Omiganan has been shown to modulate the innate immune response. It can enhance Toll-like receptor (TLR)-mediated signaling pathways, leading to the production of interferons and other cytokines.[5] This immunomodulatory activity can influence the inflammatory cascade in the skin.

The following diagram illustrates the proposed dual mechanism of action of Omiganan in the context of atopic dermatitis.

Omiganan_Mechanism_of_Action cluster_skin Atopic Dermatitis Skin Microenvironment S_aureus Staphylococcus aureus Keratinocytes Keratinocytes S_aureus->Keratinocytes Pro-inflammatory Signals S_aureus_death Reduced Bacterial Load Inflammation Inflammation Keratinocytes->Inflammation Reduced Inflammation Immune_Cells Immune Cells (e.g., Dendritic Cells) Immune_Cells->Keratinocytes Cytokine Release (e.g., IFNs) Immune_Modulation Modulated Immune Response Omiganan Omiganan Omiganan->S_aureus Antimicrobial Action (Membrane Disruption) Omiganan->Immune_Cells Immunomodulatory Action Clinical_Improvement Amelioration of Atopic Dermatitis Symptoms S_aureus_death->Clinical_Improvement Immune_Modulation->Clinical_Improvement

Caption: Proposed dual mechanism of Omiganan in atopic dermatitis.

Preclinical Evaluation of Omiganan: Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Omiganan relevant to atopic dermatitis. This data provides a basis for designing further experiments and for comparing the efficacy of Omiganan with other compounds.

Table 1: In Vitro Antimicrobial Activity of Omiganan

MicroorganismAssay TypeEndpointOmiganan ConcentrationResultCitation
Staphylococcus aureus (MRSA)MIC AssayMICNot ReportedPotent activity[4]
Staphylococcus epidermidisTime-killLog CFU Reduction1% gel2.7 log10 reduction at 1h, 5.2 log10 at 24h[4]
Gram-negative bacteriaMIC AssayMIC0.1-2% gelDose-dependent activity[4]
YeastsMIC AssayMIC0.1-2% gelDose-dependent activity[4]

Table 2: In Vivo Efficacy of Omiganan in Atopic Dermatitis Models

Animal ModelTreatment RegimenKey Efficacy ReadoutResultCitation
Ovalbumin-induced AD mouse modelOmiganan liposomal gel vs. Omiganan gel and lotionReduction in pro-inflammatory cytokinesSubstantial reduction in IL-6 and TNF-α levels with liposomal gel compared to controls. Specific percentages not reported.[6][7]
Ovalbumin-induced AD mouse modelOmiganan liposomal gel vs. Omiganan gel and lotionImprovement in AD lesionsSignificant improvement in psoriatic and AD lesions with liposomal gel.[6][7]

Table 3: Clinical Efficacy of Omiganan in Atopic Dermatitis (Phase II)

Study PopulationTreatment GroupsPrimary EndpointResultCitation
Mild to moderate AD patientsOmiganan 1%, 2.5% or vehicle gel once daily for 28 daysChange in target lesion oSCORAD indexStatistically significant reduction for Omiganan 2.5% (-18.5%) compared to vehicle.[8][9][8][9]
Mild to moderate AD patientsOmiganan 1%, 2.5% or vehicle gel once daily for 28 daysChange in morning itch (NRS)Statistically significant reduction for Omiganan 2.5% (-8.2) compared to vehicle.[8][9][8][9]
Mild to moderate AD patientsOmiganan 1%, 1.75%, 2.5% or vehicle twice daily for 28 daysReduction of cultured S. aureusSignificant reduction for Omiganan 2.5% compared to vehicle (-93.5%).[10][10]
Mild to moderate AD patientsOmiganan 1%, 1.75%, 2.5% or vehicle twice daily for 28 daysClinical Improvement (multiple scores)No significant clinical improvement was observed.[10][10]

Experimental Protocols

In Vitro Assays

1. Protocol: Evaluation of Omiganan's Anti-inflammatory Effect on Human Keratinocytes

This protocol is designed to assess the ability of Omiganan to modulate the production of pro-inflammatory cytokines and chemokines by human keratinocytes stimulated with a cytokine cocktail mimicking the AD inflammatory milieu.

Materials:

  • Human epidermal keratinocytes (HEK)

  • Keratinocyte growth medium (KGM)

  • Recombinant human IL-4, IL-13, and TNF-α

  • Omiganan (various concentrations)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • ELISA kits for IL-6, IL-8, TSLP, and other relevant cytokines

Procedure:

  • Cell Culture: Culture HEKs in KGM until they reach 70-80% confluency.

  • Stimulation: Pre-treat the HEKs with various concentrations of Omiganan for 1-2 hours.

  • Subsequently, stimulate the cells with a cytokine cocktail (e.g., IL-4, IL-13, and TNF-α) for 24 hours to induce an AD-like inflammatory state.[11]

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Lyse the cells and extract total RNA for gene expression analysis.

  • Cytokine Analysis (ELISA): Quantify the concentration of key inflammatory cytokines (e.g., IL-6, IL-8, TSLP) in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (qRT-PCR):

    • Reverse transcribe the extracted RNA to cDNA.

    • Perform qRT-PCR to measure the relative expression levels of genes encoding for pro-inflammatory cytokines and chemokines. Normalize the data to a housekeeping gene (e.g., GAPDH).

Experimental Workflow Diagram:

in_vitro_workflow start Culture Human Keratinocytes pretreat Pre-treat with Omiganan start->pretreat stimulate Stimulate with Cytokine Cocktail (IL-4, IL-13, TNF-α) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant collect_cells Lyse Cells & Extract RNA stimulate->collect_cells elisa Cytokine Quantification (ELISA) collect_supernatant->elisa qpcr Gene Expression Analysis (qRT-PCR) collect_cells->qpcr end Data Analysis elisa->end qpcr->end

Caption: Workflow for in vitro evaluation of Omiganan.

In Vivo Assays

2. Protocol: Ovalbumin-Induced Atopic Dermatitis Mouse Model

This protocol describes the induction of an AD-like phenotype in mice using ovalbumin (OVA) sensitization and challenge, a widely used model to study allergic skin inflammation.[12][13]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum) as adjuvant

  • Sterile saline

  • Omiganan formulation (e.g., topical gel)

  • Vehicle control

  • Positive control (e.g., topical corticosteroid)

  • Digital calipers

  • Biopsy punches

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in Alum.

  • Challenge:

    • On day 14, and every other day for a total of 6 challenges, apply a sterile patch containing 100 µg of OVA in saline to a shaved area on the back of the mice.

  • Treatment:

    • Beginning on the first day of challenge (day 14), topically apply the Omiganan formulation, vehicle control, or positive control to the challenge site daily.

  • Evaluation of Clinical Score:

    • Visually score the severity of skin lesions at the challenge site every other day based on erythema, edema, excoriation, and dryness (e.g., on a scale of 0-3 for each parameter).

  • Measurement of Ear Thickness:

    • As an additional measure of the systemic allergic response, challenge one ear with an intradermal injection of OVA on day 28 and measure the ear swelling with digital calipers at 24 and 48 hours post-challenge.

  • Sample Collection and Analysis (at the end of the study):

    • Collect blood samples for measurement of serum IgE levels by ELISA.

    • Harvest skin biopsies from the challenge site for histological analysis (H&E staining for inflammatory cell infiltration and measurement of epidermal thickness) and for qRT-PCR analysis of inflammatory cytokine gene expression.

Experimental Workflow Diagram:

in_vivo_workflow start Sensitize Mice with OVA/Alum (Day 0 & 7) challenge Challenge with Topical OVA (Day 14 onwards) start->challenge treatment Daily Topical Treatment (Omiganan, Vehicle, Positive Control) challenge->treatment evaluation Monitor Clinical Score & Ear Thickness treatment->evaluation end_study End of Study (e.g., Day 29) evaluation->end_study sample_collection Collect Blood & Skin Samples end_study->sample_collection analysis Analyze Serum IgE, Histology, & Gene Expression sample_collection->analysis end Data Analysis analysis->end

Caption: Workflow for the OVA-induced AD mouse model.

Signaling Pathway Analysis

Omiganan's immunomodulatory effects are likely mediated through the modulation of innate immune signaling pathways. Studies on related antimicrobial peptides suggest an interaction with Toll-like receptors (TLRs).[5] The following diagram illustrates a potential signaling pathway influenced by Omiganan.

Omiganan's Potential Influence on TLR Signaling

TLR_Signaling_Pathway Omiganan Omiganan TLR Toll-like Receptor (TLR) Omiganan->TLR Modulates MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degrades NFkB NF-κB IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Potential modulation of the TLR-NF-κB signaling pathway by Omiganan.

Conclusion

The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical investigation of Omiganan in atopic dermatitis. By employing a combination of in vitro and in vivo models, researchers can thoroughly characterize the antimicrobial and immunomodulatory properties of Omiganan, elucidate its mechanism of action, and generate the necessary data to support its further clinical development for the treatment of atopic dermatitis. Careful consideration of appropriate controls, quantitative endpoints, and translational relevance will be critical for the successful evaluation of this promising therapeutic candidate.

References

Troubleshooting & Optimization

Improving Omiganan peptide solubility for biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of the Omiganan peptide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is Omiganan and what are its basic properties?

Omiganan is a synthetic 12-amino acid cationic antimicrobial peptide, an analog of indolicidin.[1][2] Its sequence is H-Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH2.[3][4] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[5] The primary mechanism of action is the disruption of the microbial cell membrane.[1][6][7]

Q2: What makes Omiganan potentially difficult to dissolve?

Like many cationic peptides, Omiganan's solubility can be influenced by its amino acid composition. It contains both hydrophobic (Trp, Leu, Ile, Pro) and positively charged (Arg, Lys) residues.[3][4] This amphipathic nature can lead to self-aggregation in certain aqueous solutions, affecting its solubility and activity. The presence of multiple tryptophan residues can also contribute to hydrophobicity.[8]

Q3: What is the overall charge of Omiganan at neutral pH?

To estimate the charge of Omiganan at neutral pH (around 7.4), we can assign charges to its ionizable amino acids:

  • Basic residues (+1 each): Arginine (Arg) x 3, Lysine (Lys) x 1, N-terminal amine x 1 = +5

  • Acidic residues (-1 each): None. The C-terminus is amidated (-NH2), so it is neutral.

Therefore, the estimated net charge of Omiganan at neutral pH is +5 , making it a basic peptide.

Q4: How should I store lyophilized and reconstituted Omiganan?

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container, protected from light.[9]

  • In Solution: The shelf-life of peptides in solution is limited. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, use a sterile buffer at pH 5-6, aliquot the solution into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Omiganan Solubility

This guide provides a step-by-step approach to troubleshoot solubility issues with Omiganan.

Problem: The lyophilized Omiganan powder does not dissolve in my initial solvent.

Solution Workflow:

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps A Start with a small aliquot of Omiganan powder B Add sterile, distilled water and vortex A->B C Visually inspect for complete dissolution (clear solution) B->C D Solution is cloudy or has particulates C->D E Try gentle sonication (e.g., in a water bath sonicator) D->E Yes K Solution is clear. Proceed with experiment. D->K No F Still not dissolved? E->F G Add 10% acetic acid dropwise while vortexing F->G Yes F->K No H Still not dissolved? G->H I Prepare a stock solution in a small amount of an organic co-solvent (e.g., DMSO) H->I Yes L Consider peptide quality or aggregation issues. Contact supplier. H->L No J Slowly add the organic stock solution to your aqueous buffer with gentle stirring I->J J->K

Caption: Troubleshooting workflow for dissolving Omiganan peptide.

Data Presentation

Table 1: Physicochemical Properties of Omiganan

PropertyValueReference
Amino Acid Sequence H-Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH2[3]
Molecular Formula C90H127N27O12
Molecular Weight 1779.14 g/mol [3]
Estimated Net Charge (pH 7.4) +5Calculated
Classification Cationic, Antimicrobial Peptide[10]

Table 2: Qualitative Solubility Guidelines for Omiganan

SolventRecommendationRationale and Remarks
Sterile Distilled Water First choice. Omiganan is a cationic peptide and should be soluble in water.[11][12]
Dilute Acetic Acid (e.g., 10%) Second choice if water fails. The acidic pH can help to protonate residues and improve solubility for basic peptides.[11]
Aqueous Buffers (e.g., PBS) Use with caution initially. Salts in buffers can sometimes promote aggregation of peptides. It is often better to dissolve in water or dilute acid first, then dilute into the final buffer.
Organic Co-solvents (e.g., DMSO, Acetonitrile) Use for highly aggregated peptide. Due to the presence of hydrophobic residues, a small amount of an organic solvent may be necessary if aggregation is severe.[13] Use minimal amounts, as organic solvents can interfere with biological assays.

Experimental Protocols

Protocol 1: Solubility Testing of Omiganan

This protocol is designed to determine the optimal solvent for Omiganan before dissolving the entire sample.

  • Preparation: Allow the vial of lyophilized Omiganan to equilibrate to room temperature before opening to prevent condensation.

  • Aliquoting: Carefully weigh out a small, known amount of the peptide (e.g., 1 mg).

  • Initial Solvent: Add a calculated volume of sterile, distilled water to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex the solution for 30 seconds. If not fully dissolved, sonicate in a water bath for 5-10 minutes.

  • Observation: Visually inspect the solution. A clear solution indicates complete dissolution. If it remains cloudy or contains particulates, proceed to the next step.

  • Acidification: To the same tube, add 10% acetic acid dropwise, vortexing between each drop, until the peptide dissolves. Note the approximate volume of acetic acid required.

  • Organic Co-solvent (if necessary): If the peptide is still insoluble, lyophilize the sample to remove the water and acetic acid. Then, attempt to dissolve the dried peptide in a minimal volume of DMSO. Once dissolved, slowly add this stock solution to your aqueous buffer of choice while gently stirring.

  • Final Dilution: Once the peptide is in solution, it can be diluted to the final working concentration using the appropriate assay buffer.

Protocol 2: Preparation of Omiganan Stock Solution

This protocol describes the preparation of a concentrated stock solution of Omiganan.

  • Pre-calculation: Determine the required volume of solvent to achieve the desired stock concentration based on the amount of lyophilized peptide.

  • Equilibration: Allow the vial of Omiganan to reach room temperature.

  • Reconstitution: Based on the results from the solubility test (Protocol 1), add the appropriate solvent (e.g., sterile water or dilute acetic acid) to the vial.

  • Dissolution: Vortex and/or sonicate until the peptide is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into sterile, single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

Omiganan's Mechanism of Action: Membrane Disruption

Omiganan's antimicrobial activity is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial and fungal membranes.

G cluster_0 Peptide-Membrane Interaction cluster_1 Membrane Disruption Cascade A Cationic Omiganan Peptide (+) C Electrostatic Attraction A->C B Negatively Charged Microbial Membrane (-) B->C D Peptide Accumulation on Membrane Surface ('Carpet' Model) C->D E Membrane Destabilization and Permeabilization D->E F Formation of Pores/Defects E->F G Leakage of Intracellular Contents F->G H Cell Death G->H

Caption: Simplified model of Omiganan's antimicrobial mechanism of action.

References

Omiganan Stability and Degradation in Topical Formulations: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of omiganan in topical formulations. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of omiganan.

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency in the Formulation Chemical Degradation: - Hydrolysis: Cleavage of peptide bonds due to the presence of water. This is a common degradation pathway for peptides in aqueous environments. - Oxidation: Modification of susceptible amino acid residues, particularly tryptophan, by atmospheric oxygen or oxidizing agents. - Photodegradation: Omiganan contains tryptophan, which is known to be susceptible to degradation upon exposure to UV light.[1][2][3][4][5]Formulation Optimization: - Adjust the pH of the formulation to a range where omiganan exhibits maximum stability. The optimal pH needs to be determined experimentally. - Consider the use of antioxidants to mitigate oxidative degradation. - Protect the formulation from light by using opaque or UV-protective packaging.[1] Excipient Compatibility: - Evaluate the compatibility of omiganan with all excipients in the formulation. Certain excipients may accelerate degradation.
Physical Instability of the Formulation (e.g., phase separation, precipitation) Poor Solubility: Omiganan may have limited solubility in certain formulation bases.Incompatibility with Excipients: Interactions between omiganan and formulation components can lead to physical instability.Solubility Enhancement: - Conduct solubility studies in various solvent systems to find a suitable base. - Consider the use of solubilizing agents.Excipient Screening: - Perform compatibility studies with a range of excipients to identify those that do not negatively impact the physical stability of the formulation. A patent for the similar peptide pexiganan suggests that certain hydrophilic and hydrophobic excipients can be used to create a stable formulation.[6][7][8]
Inconsistent Results in Stability-Indicating HPLC Assay Inadequate Method Validation: The analytical method may not be truly stability-indicating, meaning it cannot separate the intact drug from its degradation products.Sample Preparation Issues: Inefficient extraction of omiganan from the formulation matrix can lead to variable results.Method Development and Validation: - Develop and validate a stability-indicating HPLC-UV or HPLC-MS method according to ICH guidelines.[9][10][11][12][13][14][15] The method should be able to resolve omiganan from all potential degradation products generated during forced degradation studies.Optimization of Sample Preparation: - Develop a robust sample preparation procedure that ensures complete and consistent extraction of omiganan from the topical formulation.
Formation of Unknown Peaks in Chromatograms Degradation Products: New peaks may represent degradation products of omiganan.Interaction Products: Omiganan may react with excipients to form new adducts.Forced Degradation Studies: - Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[16][17][18][19] This will help in identifying the unknown peaks.Structural Elucidation: - Use techniques like LC-MS/MS to identify and characterize the structure of the unknown peaks.[10][20]

Frequently Asked Questions (FAQs)

Formulation and Stability

Q1: What are the primary degradation pathways for omiganan in topical formulations?

A1: Based on the structure of omiganan and general knowledge of peptide degradation, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at labile amino acid residues.

  • Oxidation: The presence of a tryptophan residue makes omiganan susceptible to oxidation.

  • Photodegradation: Tryptophan is a chromophore that can absorb UV light, leading to the degradation of the peptide.[1][2][3][4][5]

Q2: How can the stability of omiganan in a topical formulation be improved?

A2: Several strategies can be employed to enhance the stability of omiganan:

  • pH Optimization: Determine the pH of maximum stability for omiganan in the specific formulation base and buffer the formulation accordingly.

  • Use of Stabilizing Excipients: Incorporate antioxidants, chelating agents, and other stabilizing agents. For the similar peptide pexiganan, stable formulations have been patented that include a combination of hydrophilic and hydrophobic excipients.[6][7][8]

  • Water Activity Reduction: For semi-solid formulations, minimizing the water activity can slow down hydrolysis.

  • Light Protection: Package the final product in light-resistant containers.

  • Liposomal Encapsulation: Encapsulating omiganan in liposomes has been shown to protect it from proteolytic degradation.

Q3: What excipients are known to be compatible with omiganan in topical formulations?

A3: A clinical trial of an omiganan gel used glycerine, hydroxyethyl cellulose, benzoic acid, and sodium benzoate as excipients, suggesting their compatibility. However, comprehensive compatibility studies with a broader range of common topical excipients, including penetration enhancers, are recommended during formulation development.

Analytical Methods

Q4: What type of analytical method is suitable for assessing the stability of omiganan in topical formulations?

A4: A validated stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and appropriate technique. An LC-MS method can also be used for more sensitive detection and for the identification of degradation products.[9][10][11][12][13][14][15]

Q5: How should a forced degradation study for omiganan be designed?

A5: A forced degradation study should be designed according to ICH Q1A(R2) guidelines and should expose omiganan in the topical formulation to the following conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidation: e.g., 3% H2O2 at room temperature.

  • Thermal Stress: e.g., 60°C.

  • Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.

The extent of degradation should be targeted to be between 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent drug.[16][17][18][19]

Experimental Protocols

Example Protocol: Stability-Indicating HPLC Method for Omiganan Gel

This is a general protocol and requires optimization and validation for a specific formulation.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 280 nm (for tryptophan absorbance)
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh a portion of the omiganan gel.

  • Disperse the gel in a suitable solvent (e.g., a mixture of mobile phase A and B).

  • Vortex and sonicate to ensure complete dissolution/extraction of omiganan.

  • Centrifuge to remove any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

Example Protocol: Forced Degradation Study
  • Acid Hydrolysis: Mix the omiganan formulation with 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the omiganan formulation with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidation: Mix the omiganan formulation with 3% H2O2 and store at room temperature for a specified time.

  • Thermal Degradation: Store the omiganan formulation at 60°C.

  • Photodegradation: Expose the omiganan formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

Visualizations

Omiganan_Degradation_Pathways Omiganan Omiganan (Intact Peptide) Hydrolysis Hydrolysis (e.g., acid, base, enzymatic) Omiganan->Hydrolysis H₂O Oxidation Oxidation (e.g., peroxide, light) Omiganan->Oxidation [O] Photodegradation Photodegradation (UV/Vis light) Omiganan->Photodegradation Peptide_Fragments Peptide Fragments Hydrolysis->Peptide_Fragments Oxidized_Products Oxidized Products (e.g., oxidized Tryptophan) Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential degradation pathways of omiganan.

Stability_Testing_Workflow start Start: Omiganan Topical Formulation forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development method_validation Validate HPLC Method (ICH Guidelines) method_development->method_validation stability_study Long-Term & Accelerated Stability Studies method_validation->stability_study analysis Analyze Samples at Time Points stability_study->analysis data_evaluation Evaluate Data (Potency, Impurities) analysis->data_evaluation end End: Determine Shelf-Life data_evaluation->end

Caption: Workflow for omiganan topical formulation stability testing.

References

Technical Support Center: Large-Scale Omiganan Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of the antimicrobial peptide Omiganan (H-Ile-Leu-Arg-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-Lys-NH₂).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of Omiganan.

Problem Potential Cause Recommended Solution
Low Crude Peptide Purity (<50%) Incomplete coupling or deprotection steps during Solid-Phase Peptide Synthesis (SPPS).- Increase coupling times, especially for sterically hindered amino acids.- Employ a different coupling reagent (e.g., HATU, HCTU).- Monitor Fmoc deprotection using a UV detector and extend reaction time if necessary.
Aggregation of the growing peptide chain on the resin.- Switch to a more polar solvent system (e.g., NMP instead of DMF).- Incorporate chaotropic salts or detergents in the solvent.[1]- Synthesize at an elevated temperature.[1]
Side reactions involving sensitive amino acid residues (Arg, Trp).- Use appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Tryptophan).- Employ a scavenger-containing cleavage cocktail.
Poor Yield of Purified Peptide Loss of peptide during purification due to poor solubility.- Dissolve the crude peptide in a stronger solvent like neat acetic acid or formic acid before dilution for RP-HPLC.- For extremely hydrophobic peptides, consider using trifluoroethanol (TFE) in the initial dissolution step.[2]
Suboptimal RP-HPLC conditions.- Optimize the gradient slope and flow rate.- Experiment with different ion-pairing agents (e.g., formic acid instead of TFA).- Use a column with a different stationary phase (e.g., C4 instead of C18 for hydrophobic peptides).
Presence of Deletion Sequences Incomplete coupling at a specific amino acid.- Identify the missing residue by mass spectrometry.- For the identified difficult coupling, perform a double coupling in the next synthesis.
Modification of Tryptophan Residues Oxidation or alkylation of the indole side chain during cleavage.- Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water.[3]- Protect the tryptophan residue with a Boc group.- Minimize the cleavage time.
Incomplete Removal of Pbf Group from Arginine Insufficient cleavage time or inappropriate scavenger cocktail.- Extend the cleavage time to at least 2-3 hours.- Use a cleavage cocktail with a high concentration of TFA and appropriate scavengers.

Frequently Asked Questions (FAQs)

1. What is the optimal strategy for the large-scale synthesis of Omiganan?

For large-scale synthesis of Omiganan, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and effective method.[4][5] Given its length and the presence of multiple hydrophobic and cationic residues, careful selection of resin, protecting groups, and coupling reagents is crucial. A high-loaded resin suitable for peptide amides, such as a Rink Amide resin, is recommended.

2. How can aggregation be minimized during Omiganan synthesis?

Aggregation is a significant challenge due to the hydrophobic tryptophan and proline residues.[1] Strategies to mitigate this include:

  • Solvent Choice: Using N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) can improve solvation.[6]

  • Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 50-75°C) can disrupt secondary structures that lead to aggregation.[1]

  • Chaotropic Agents: The addition of salts like LiCl to the synthesis solvents can help break down peptide aggregates.[1]

3. What are the common side reactions to watch for with Omiganan's amino acid sequence?

The primary residues of concern are Arginine and Tryptophan.

  • Arginine (Arg): Incomplete removal of the Pbf protecting group can occur. Ensure sufficient cleavage time and appropriate scavengers.

  • Tryptophan (Trp): The indole side chain is susceptible to oxidation and alkylation by carbocations generated during cleavage.[7] Using a scavenger cocktail containing TIS and water is essential.[3] Protecting the tryptophan with a Boc group offers additional security.

4. What is the recommended cleavage cocktail for Omiganan?

A standard and effective cleavage cocktail for peptides containing multiple arginine and tryptophan residues is a mixture of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[8][9] A common ratio is 95:2.5:2.5 (v/v/v).[5] The TIS acts as a scavenger to prevent side reactions with tryptophan.

5. What is the most effective method for purifying large quantities of Omiganan?

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides like Omiganan to a high degree of purity (>95%).[4][10] A C18 stationary phase is commonly used, with a water/acetonitrile gradient containing an ion-pairing agent like TFA (0.1%).[10] For large-scale purification, optimizing the loading capacity of the column and the gradient profile is critical for achieving good separation and yield.

Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS) of Omiganan

This protocol outlines the manual synthesis of Omiganan on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF.

  • Repeat: Continue the deprotection and coupling cycles for each amino acid in the Omiganan sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described above.

  • Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Cleavage and Deprotection of Omiganan from Resin
  • Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

    • Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Purification of Omiganan by RP-HPLC
  • Sample Preparation: Dissolve the crude Omiganan in a minimal amount of a strong solvent (e.g., acetic acid or a small amount of acetonitrile) and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Chromatography Conditions:

    • Column: Preparative C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 60 minutes is a good starting point.

    • Detection: Monitor the elution at 220 nm and 280 nm (for tryptophan).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.[11]

Quantitative Data Summary

The following table summarizes typical yield and purity data for large-scale peptide synthesis. Specific data for Omiganan may vary depending on the synthesis scale and optimization.

Parameter Typical Range Notes
Crude Peptide Purity (by RP-HPLC) 50-80%Highly dependent on the success of the SPPS and the sequence difficulty.
Overall Yield (after purification) 10-30%Calculated based on the initial resin loading. Large-scale synthesis often has lower percentage yields but higher absolute amounts.
Final Purity (by RP-HPLC) >95%For research applications. For therapeutic use, purity requirements are typically >98%.[12]

Visualizations

Experimental Workflow for Omiganan Synthesis and Purification

Omiganan_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin Rink Amide Resin Coupling_Deprotection Iterative Coupling & Fmoc Deprotection Resin->Coupling_Deprotection Peptide_Resin Omiganan-Resin Coupling_Deprotection->Peptide_Resin Cleavage_Cocktail TFA/TIS/H2O Peptide_Resin->Cleavage_Cocktail Crude_Peptide Crude Omiganan Cleavage_Cocktail->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Analysis Analytical HPLC & MS RP_HPLC->Analysis Pure_Peptide Pure Omiganan (>95%) Analysis->Pure_Peptide

Caption: Workflow for Omiganan synthesis and purification.

Troubleshooting Logic for Low Purity in Omiganan Synthesis

Troubleshooting_Purity Start Low Crude Purity Check_MS Analyze by Mass Spectrometry Start->Check_MS Incomplete_Coupling Incomplete Coupling/ Deletion Sequences Check_MS->Incomplete_Coupling Deletion peaks found Side_Reactions Unexpected Mass/ Side Reactions Check_MS->Side_Reactions Adduct peaks found Aggregation Poor Solubility/ Aggregation Check_MS->Aggregation Broad, unresolved peaks Double_Couple Implement Double Coupling for difficult residues Incomplete_Coupling->Double_Couple Change_Reagent Change Coupling Reagent (e.g., to HATU) Incomplete_Coupling->Change_Reagent Optimize_Cleavage Optimize Cleavage Cocktail (add scavengers) Side_Reactions->Optimize_Cleavage Protect_Trp Use Boc-protection for Tryptophan Side_Reactions->Protect_Trp Change_Solvent Use NMP or add chaotropic agents Aggregation->Change_Solvent Increase_Temp Increase Synthesis Temperature Aggregation->Increase_Temp

Caption: Troubleshooting low purity in Omiganan synthesis.

References

Technical Support Center: Omiganan Dose-Response Optimization in Rosacea Treatment Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Omiganan for the treatment of rosacea. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your in vitro and in vivo studies.

Troubleshooting Guides

Experimentation with Omiganan in rosacea models can present unique challenges. The following tables outline potential issues, their likely causes, and recommended solutions to help you navigate these complexities.

In Vitro Model: LL-37-Induced Inflammation in HaCaT Cells
Issue Potential Cause(s) Recommended Solution(s)
High Variability in Inflammatory Response (e.g., Cytokine Production) - Inconsistent HaCaT cell confluency at the time of stimulation.- Variation in LL-37 peptide activity.- Passage number of HaCaT cells is too high.- Standardize cell seeding density and ensure consistent confluency (e.g., 80%) before LL-37 stimulation.- Aliquot and store LL-37 peptide according to the manufacturer's instructions to maintain consistent activity.- Use HaCaT cells within a consistent and lower passage range for all experiments.
Reduced Cell Viability at High Omiganan Concentrations - Omiganan, as a cationic peptide, can exhibit cytotoxicity at high concentrations by disrupting cell membranes.- Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the optimal non-toxic concentration range for your experiments.- Consider encapsulating Omiganan in a liposomal formulation to potentially reduce cytotoxicity while maintaining efficacy.
Inconsistent Omiganan Activity in Culture - Instability of the peptide in cell culture media over time.- Interaction of Omiganan with components of the fetal bovine serum (FBS).- Prepare fresh Omiganan solutions for each experiment.- If possible, conduct experiments in serum-free or reduced-serum media after initial cell attachment. If serum is required, ensure consistency in the source and lot number.
Unexpected Pro-inflammatory Effects of Omiganan - In some contexts, antimicrobial peptides can enhance certain inflammatory responses, such as interferon production via endosomal Toll-like receptors (TLRs).[1]- Measure a broad panel of cytokines to fully characterize the immunomodulatory effects of Omiganan in your model.- Investigate the involvement of different TLRs to understand the specific signaling pathways being activated.
In Vivo Model: LL-37-Induced Rosacea-Like Inflammation in Mice
Issue Potential Cause(s) Recommended Solution(s)
High Variability in Skin Inflammation Between Animals - Inconsistent intradermal injection volume or depth.- Natural biological variation among the mice.- Practice intradermal injection technique to ensure consistent delivery of LL-37.- Increase the number of animals per group to improve statistical power and account for biological variability.
Skin Irritation or an Adverse Reaction to Topical Omiganan Formulation - The vehicle used for the Omiganan gel may be causing irritation.- High concentration of Omiganan may be causing local toxicity.- Test the vehicle alone as a control group to assess its potential for irritation.- Perform a dose-ranging study for the topical Omiganan formulation to identify a non-irritating and effective concentration.
Lack of a Clear Dose-Response Effect - The selected dose range may be too narrow or not in the optimal therapeutic window.- Saturation of the therapeutic effect at the tested doses.- Broaden the dose range in your study to include both lower and higher concentrations of Omiganan.- Review existing clinical data, which suggests a dose-dependent response with 1% and 2.5% formulations, with 2.5% showing superior efficacy.[2][3]
Difficulty in Quantifying the Inflammatory Response - Subjective scoring of erythema and edema.- Variability in histological processing and analysis.- Utilize objective measurement tools such as a colorimeter for erythema and calipers for skin thickness.- Standardize histological processing and use image analysis software for blinded, quantitative assessment of inflammatory cell infiltration.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Omiganan in rosacea?

A1: Omiganan is a synthetic antimicrobial peptide that is thought to act in rosacea through a dual mechanism. It has broad-spectrum antimicrobial activity, which may help to reduce the microbial triggers of inflammation on the skin.[4] Additionally, Omiganan has immunomodulatory effects and is believed to prevent the inflammatory cascade that leads to the signs and symptoms of rosacea.[2][3] It may modulate the Toll-like receptor 2 (TLR2) signaling pathway, which is known to be overactive in rosacea.

Q2: What is the optimal dose of Omiganan observed in clinical trials for rosacea?

A2: Phase II clinical trials have shown a dose-dependent response for Omiganan in treating papulopustular rosacea. A once-daily application of 2.5% Omiganan gel was found to be superior to 1% Omiganan gel and a vehicle in reducing inflammatory lesions.[2][3] A twice-daily application of the 2.5% gel did not show a substantial improvement over the once-daily application.[3]

Q3: What are the key considerations for formulating Omiganan for topical application in a mouse model?

A3: As a peptide, Omiganan's stability and skin penetration are key formulation considerations. A gel-based formulation is often used in clinical trials and has been shown to be stable.[5] For preclinical studies, it is important to use a vehicle that is non-irritating to the mouse skin and allows for adequate skin penetration of the peptide. The formulation should be tested for its ability to release the peptide and maintain its activity.

Q4: Can Omiganan be used in combination with other rosacea treatments?

A4: While clinical trials have primarily focused on Omiganan as a monotherapy, its unique mechanism of action suggests potential for combination therapy. Further research is needed to evaluate the safety and efficacy of Omiganan in combination with other topical or oral rosacea medications.

Data Presentation

Summary of Omiganan Clinical Trial Data in Papulopustular Rosacea
Dose/Regimen Mean Reduction in Inflammatory Lesions Key Findings Reference
1% Omiganan QDLess effective than 2.5% Omiganan QDA dose-dependent response was observed.[2][3]
2.5% Omiganan QD31% reduction (compared to 14% for vehicle)Superior to 1% Omiganan QD and vehicle.[2]
2.5% Omiganan BIDNo substantial improvement over QD applicationOnce-daily application is the optimal frequency.[3]

QD: once daily; BID: twice daily

Experimental Protocols

In Vitro Model: LL-37-Induced Inflammation in HaCaT Keratinocytes

Objective: To assess the anti-inflammatory effects of Omiganan on human keratinocytes stimulated with LL-37, a key inflammatory mediator in rosacea.

Methodology:

  • Cell Culture: Culture human immortalized keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HaCaT cells in 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Pre-treatment with Omiganan: One hour prior to stimulation, replace the culture medium with fresh medium containing various concentrations of Omiganan (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (the solvent used to dissolve Omiganan).

  • Stimulation with LL-37: Add LL-37 to the wells to a final concentration known to induce an inflammatory response (e.g., 1-5 µM). Include a control group of cells that are not stimulated with LL-37.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Analysis of Inflammatory Markers:

    • ELISA: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) using commercially available ELISA kits.

    • RT-qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of inflammatory genes (e.g., IL6, IL8, TNF).

In Vivo Model: LL-37-Induced Rosacea-Like Skin Inflammation in Mice

Objective: To evaluate the efficacy of topical Omiganan in reducing LL-37-induced skin inflammation in a mouse model of rosacea.

Methodology:

  • Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.

  • Induction of Inflammation: Anesthetize the mice and administer intradermal injections of LL-37 (e.g., 40 µL of a 320 µM solution) into the shaved dorsal skin. A control group should be injected with the vehicle (e.g., phosphate-buffered saline).

  • Topical Treatment: One hour after the LL-37 injection, topically apply a defined amount (e.g., 50 µL) of Omiganan gel (e.g., 1% and 2.5%) or the vehicle gel to the injection site.

  • Assessment of Inflammation (24 hours post-injection):

    • Visual Scoring: Score the injection sites for erythema and edema using a standardized scoring system.

    • Skin Thickness: Measure the skin thickness at the injection site using a digital caliper.

    • Histology: Euthanize the mice and collect skin biopsies from the injection sites. Fix the biopsies in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize a portion of the skin biopsy to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or RT-qPCR.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Mechanism of Omiganan in Rosacea cluster_0 Rosacea Triggers cluster_1 Keratinocyte cluster_2 Therapeutic Intervention Microbes Microbes (e.g., S. epidermidis) TLR2 TLR2 Microbes->TLR2 Activates LL37_source LL-37 LL37_source->TLR2 Activates NFkB NF-κB Activation TLR2->NFkB Leads to Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Induces Inflammation Inflammation (Erythema, Papules) Cytokines->Inflammation Causes Omiganan Omiganan Omiganan->Microbes Inhibits Omiganan->TLR2 Modulates?

Caption: Proposed mechanism of Omiganan in modulating rosacea-related inflammation.

G In Vitro Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis HaCaT Culture HaCaT Cells to 80% Confluency Pretreat Pre-treat with Omiganan or Vehicle HaCaT->Pretreat Stimulate Stimulate with LL-37 Pretreat->Stimulate ELISA Measure Cytokines (IL-6, IL-8) by ELISA Stimulate->ELISA qPCR Measure Gene Expression by RT-qPCR Stimulate->qPCR

Caption: Workflow for in vitro testing of Omiganan in HaCaT cells.

Caption: Workflow for in vivo testing of Omiganan in a mouse model.

References

Technical Support Center: Omiganan Gel for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, shelf life, and handling of Omiganan gel for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for research-grade Omiganan gel and its active component, Omiganan pentahydrochloride?

A1: Proper storage is critical to maintain the stability and efficacy of Omiganan. For the active pharmaceutical ingredient, Omiganan pentahydrochloride, specific temperature-controlled storage is recommended. A 1% Omiganan gel formulation has demonstrated stability for extended periods at room temperature.[1]

Q2: What is the expected shelf life of Omiganan gel under these storage conditions?

A2: The shelf life is dependent on the specific formulation and storage conditions. A study has shown that a 1% Omiganan gel stored in single-use ampoules at room temperature retains its potency for at least 12 months.[1] For stock solutions of Omiganan pentahydrochloride, the storage duration is shorter and dependent on the temperature.[2]

Q3: What are the known factors that can affect the stability of Omiganan gel?

A3: Like other peptide-based formulations, the stability of Omiganan gel can be influenced by several factors. These include exposure to proteases, extreme pH, and high temperatures. Common degradation pathways for peptides include oxidation, deamidation, and hydrolysis. Formulating Omiganan into a gel matrix or liposomes can enhance its stability.

Q4: Can Omiganan gel be subjected to freeze-thaw cycles?

A4: While there is limited specific information on freeze-thaw cycles for Omiganan gel, repeated freezing and thawing can negatively impact the stability of peptide formulations by promoting aggregation and degradation. It is generally recommended to aliquot the gel into single-use volumes to avoid such cycles.

Quantitative Data Summary

The following tables summarize the available quantitative data on the storage and shelf life of Omiganan.

Table 1: Storage Conditions and Shelf Life of Omiganan Pentahydrochloride Stock Solutions

Storage TemperatureRecommended DurationStorage Notes
-80°CUp to 6 monthsSealed storage, protected from moisture and light, under nitrogen.[2]
-20°CUp to 1 monthSealed storage, protected from moisture and light, under nitrogen.[2]

Table 2: Stability of 1% Omiganan Gel Formulation

Storage TemperatureDurationFinding
Room Temperature12 monthsNo change in potency was detected compared to freshly prepared solutions.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reduced or no antimicrobial activity - Improper storage leading to degradation.- Contamination of the gel.- Incorrect dilution or concentration used.- Verify storage conditions and duration.- Use fresh, properly stored aliquots.- Ensure aseptic techniques were used during handling.- Recalculate and confirm the final concentration in your assay.
Inconsistent results between experiments - Variability in experimental conditions (e.g., temperature, incubation time).- Inconsistent gel handling or dispensing.- Lot-to-lot variability of the gel.- Standardize all experimental parameters.- Ensure the gel is homogenous before taking an aliquot.- If possible, use the same lot of Omiganan gel for a series of related experiments.
Precipitation or changes in gel appearance - pH incompatibility with experimental media.- Interaction with other components in the assay.- Peptide aggregation.- Check the pH of your experimental system.- Run a compatibility test with all components before the main experiment.- Briefly vortex or gently mix the gel before use.

Experimental Protocols

Protocol: Stability-Indicating Assay for Omiganan Gel (General Method)

This protocol outlines a general method for assessing the stability of Omiganan gel using High-Performance Liquid Chromatography (HPLC), adapted from methods for other antimicrobial peptides.

Objective: To determine the concentration of active Omiganan in a gel sample over time and under different storage conditions.

Materials:

  • Omiganan gel sample

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standard of Omiganan pentahydrochloride

Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of Omiganan gel.

    • Disperse the gel in a suitable solvent (e.g., a mixture of water and acetonitrile) to extract the Omiganan. This may require vortexing or sonication.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient appropriate for eluting Omiganan (to be optimized).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 280 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Run a standard curve with known concentrations of the Omiganan reference standard.

    • Inject the prepared sample.

    • Quantify the amount of Omiganan in the sample by comparing the peak area to the standard curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Signaling Pathway and Mechanism of Action

Omiganan exerts its antimicrobial effect primarily through the disruption of the microbial cell membrane, which is a multi-step process. It also interferes with essential intracellular processes.

Omiganan_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Omiganan Omiganan (Cationic Peptide) MembraneSurface Anionic Membrane Surface Omiganan->MembraneSurface Electrostatic Attraction MembraneDisruption Membrane Pore Formation & Disruption MembraneSurface->MembraneDisruption Hydrophobic Interaction Inhibition Inhibition of DNA, RNA & Protein Synthesis MembraneDisruption->Inhibition Intracellular Access CellDeath Cell Death MembraneDisruption->CellDeath Inhibition->CellDeath

Caption: Mechanism of action of Omiganan against microbial cells.

Experimental Workflow: Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of Omiganan gel in a research setting.

Stability_Workflow cluster_testing At Each Time Point Start Start: Omiganan Gel Sample Setup Aliquot samples for different storage conditions (e.g., RT, 4°C, -20°C) and time points (e.g., T0, 1M, 3M, 6M) Start->Setup Analysis Perform Stability-Indicating Assay (e.g., HPLC) and Antimicrobial Activity Assay (e.g., MIC) Setup->Analysis Store samples Data Collect and Analyze Data: - Peptide Concentration - Presence of Degradants - Antimicrobial Potency Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for evaluating the stability of Omiganan gel.

References

Technical Support Center: Enhancing Omiganan Potency via Counterion Exchange

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Omiganan, focusing on the enhancement of its antimicrobial activity through counterion exchange.

Frequently Asked Questions (FAQs)

Q1: What is Omiganan and what is its primary form?

Omiganan is a synthetic, cationic antimicrobial peptide, an analogue of indolicidin.[1][2][3] It is often supplied as Omiganan pentahydrochloride, the salt form where five chloride ions neutralize the positive charges on the peptide.[4] This form has been evaluated in numerous clinical trials for topical applications.[2][5]

Q2: What is a "counterion" and why is it important for antimicrobial peptides?

During solid-phase peptide synthesis and purification, charged amino acid residues (like Lysine and Arginine in Omiganan) attract negatively charged ions from the chemical environment. These ions are called counterions. A common counterion from the purification process is trifluoroacetate (TFA), which can remain bound to the peptide.[6] The type of counterion can significantly influence a peptide's secondary structure, solubility, and biological activity, sometimes inhibiting its antimicrobial potency or causing undesired effects in biological assays.[6][7]

Q3: My Omiganan sample shows lower-than-expected antimicrobial activity. Could the counterion be the cause?

Yes, this is a common issue. If your Omiganan was purified using Reverse-Phase HPLC (RP-HPLC), it is likely a TFA salt. TFA has been shown to negatively impact the results of biological assays and can reduce the antimicrobial efficacy of certain peptides.[6][8] Consider performing a counterion exchange to a more biocompatible ion like chloride (HCl) or acetate.[7][9]

Q4: How can I exchange the counterion from Trifluoroacetate (TFA) to Hydrochloride (HCl)?

A widely used method is repeated lyophilization (freeze-drying) of the peptide from an acidic solution.[9][10] A detailed protocol is provided in the "Experimental Protocols" section below. This process replaces the TFA ions with chloride ions from the hydrochloric acid.

Q5: How do I confirm that the counterion exchange was successful?

Several analytical techniques can quantify the removal of TFA. These include:

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive and direct method to detect and quantify the fluorine atoms present in TFA.[10][11]

  • Ion Chromatography: This technique can separate and quantify different ions, including TFA, chloride, and acetate.[12]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Can be used to monitor the disappearance of TFA-specific vibrational bands.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or Inconsistent MIC Values 1. TFA Interference: Residual TFA from synthesis/purification is inhibiting peptide activity.[6] 2. Assay Conditions: Standard antibiotic testing methods may not be suitable for peptides. Factors like media composition, pH, and ionic strength are critical.[13][14][15] 3. Peptide Aggregation: The peptide may be self-aggregating, reducing its effective concentration.1. Perform a counterion exchange to hydrochloride or acetate using the protocol below. Verify TFA removal. 2. Review and optimize your MIC assay protocol. Use cation-adjusted Mueller-Hinton Broth (MHB) and consider the impact of plasticware, as peptides can adhere to surfaces.[13] 3. Ensure the peptide is fully dissolved in a suitable, sterile buffer before adding to the assay.
Poor Peptide Yield After Counterion Exchange 1. Peptide Degradation: Working at very low pH (<1) for extended periods can cause peptide degradation.[11] 2. Material Loss: Multiple transfer steps during the lyophilization process can lead to loss of material.1. Use the recommended concentration of HCl (e.g., 10 mM) and do not prolong the process unnecessarily.[10] 2. Handle the peptide solution carefully. Rinse vials with the solvent to recover all material before pooling and lyophilizing.
Counterion Exchange is Incomplete 1. Insufficient Acid: The molar excess of the new counterion (e.g., chloride) was not high enough to displace all the original counterions (e.g., TFA). 2. Insufficient Exchange Cycles: For tightly bound counterions, one or two cycles may not be enough.1. Ensure the correct concentration of the acid solution is used. 2. Repeat the lyophilization cycle. Typically, 3-4 cycles are sufficient for complete exchange.[9] Monitor progress with an appropriate analytical method like ¹⁹F-NMR.[10]

Data Presentation: Antimicrobial Potency of Omiganan

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Omiganan pentahydrochloride against various bacterial and fungal pathogens, providing a baseline for its expected activity.

Table 1: Antibacterial Activity of Omiganan Pentahydrochloride

OrganismResistance ProfileMIC₅₀ (mg/L)MIC₉₀ (mg/L)Source
Staphylococcus aureusMethicillin-Susceptible & Resistant1616[16]
Coagulase-Negative Staphylococci-44[16]
Enterococcus faeciumVancomycin-Susceptible & Resistant48[16]
Enterococcus faecalisVancomycin-Susceptible & Resistant64128[16]
Escherichia coliWild-Type & ESBL-producing32-[16]
Klebsiella spp.ESBL-negative32-[16]
Klebsiella spp.ESBL-positive128-[16]
Pseudomonas aeruginosaCarbapenem-Susceptible & Resistant128256[16]

MIC₅₀/₉₀: Concentration required to inhibit 50% and 90% of isolates, respectively.

Table 2: Antifungal Activity of Omiganan Pentahydrochloride

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source
Candida albicans32-6432-128[17]
Candida glabrata128-256256[17]
Candida parapsilosis128-256256[17]
Candida tropicalis32-6432-128[17]
Candida krusei32-6432-128[17]
Aspergillus spp.-≤1024[17]

Experimental Protocols

Protocol 1: Counterion Exchange from TFA to HCl

This protocol is adapted from methodologies designed to replace trifluoroacetate counterions with chloride.[9][10]

Objective: To exchange TFA counterions on a synthetic peptide with chloride ions to improve biological compatibility and activity.

Materials:

  • Peptide-TFA salt

  • Hydrochloric acid (HCl), analytical grade

  • Ultrapure water

  • Lyophilizer (Freeze-dryer)

  • Centrifugal vacuum concentrator (optional)

  • Analytical balance, pH meter

  • Appropriate glass vials

Methodology:

  • Preparation of HCl Solution: Prepare a 10 mM HCl solution in ultrapure water. Ensure the pH is accurately measured.

  • Peptide Dissolution: Accurately weigh the peptide-TFA salt and dissolve it in the 10 mM HCl solution. A typical concentration is 1-2 mg/mL. Ensure the peptide is fully dissolved.

  • First Lyophilization: Freeze the peptide solution completely and lyophilize it until all the solvent is removed (typically overnight). This step removes the water and excess HCl, leaving behind the peptide-chloride salt.

  • Reconstitution: Re-dissolve the lyophilized peptide powder in a fresh volume of 10 mM HCl solution.

  • Repeat Cycles: Repeat the freezing and lyophilization steps (Steps 3 & 4) for a total of 3-4 cycles. This ensures a more complete exchange.

  • Final Wash: After the final cycle with HCl, dissolve the peptide in ultrapure water (without acid) and lyophilize one last time. This step helps remove any excess HCl.

  • Quantification and Storage: Weigh the final peptide-HCl salt. For quality control, analyze a small aliquot for residual TFA using ¹⁹F-NMR.[10] Store the lyophilized peptide at -20°C or -80°C under dessicated conditions.[1]

Protocol 2: Broth Microdilution MIC Assay for Omiganan

This protocol follows general guidelines from the Clinical and Laboratory Standards Institute (CLSI), with modifications pertinent to antimicrobial peptides.[18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Omiganan against a target microorganism.

Materials:

  • Omiganan (as a prepared stock solution, e.g., in sterile water or 0.01% acetic acid)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial/fungal isolate

  • Sterile 96-well microtiter plates (low-binding plates are recommended)

  • Spectrophotometer or plate reader

  • Incubator

Methodology:

  • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Peptide Dilution: Perform a two-fold serial dilution of the Omiganan stock solution across the 96-well plate using CAMHB as the diluent. Leave wells for positive (microbe, no peptide) and negative (broth only) controls.

  • Inoculation: Add the prepared microbial inoculum to each well containing the peptide dilutions and the positive control well. The final volume in each well should be uniform (e.g., 100 or 200 µL).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Omiganan that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualizations

Counterion_Exchange_Workflow start Peptide-TFA Salt (From Synthesis/Purification) step1 1. Dissolve in 10 mM HCl start->step1 step2 2. Lyophilize (Freeze-Dry) Overnight step1->step2 step3 Repeat Cycle 3-4 Times step2->step3 step3->step1 Re-dissolve in HCl step4 3. Final 'Wash': Dissolve in H₂O & Lyophilize step3->step4 After final cycle qc 4. Quality Control (e.g., ¹⁹F-NMR for TFA) step4->qc end_node Final Peptide-HCl Salt (Ready for Assay) qc->end_node

Caption: Workflow for Omiganan counterion exchange from TFA to HCl.

Troubleshooting_MIC problem Problem: Low or Inconsistent MIC check1 Is Peptide a TFA Salt? problem->check1 check2 Are Assay Conditions Optimized for Peptides? check1->check2 No / Unsure action1 Perform Counterion Exchange to HCl check1->action1 Yes action3 Use Cation-Adjusted Media & Low-Binding Plates check2->action3 No action4 Check Peptide Solubility & Storage Conditions check2->action4 Yes action2 Verify Exchange (e.g., ¹⁹F-NMR) action1->action2 retest Re-run MIC Assay action2->retest action3->retest action4->retest

Caption: Troubleshooting logic for suboptimal Omiganan MIC results.

References

Optimizing Omiganan concentration for broad-spectrum antifungal activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Omiganan, a synthetic cationic antimicrobial peptide, for its broad-spectrum antifungal activity.

Frequently Asked Questions (FAQs)

Q1: What is Omiganan and what is its primary antifungal mechanism?

Omiganan is a novel, synthetic 12-amino-acid cationic peptide, an analog of indolicidin.[1] Its primary mechanism of action against fungi involves the electrostatic attraction between the positively charged peptide and negatively charged components of the fungal cell membrane. This interaction leads to membrane depolarization, disruption, and the formation of pores, which causes leakage of essential intracellular contents and ultimately results in cell death.[2]

Q2: What is the known spectrum of Omiganan's antifungal activity?

Omiganan exhibits a broad spectrum of activity against a wide range of clinically relevant fungi.[3] This includes potent, dose-dependent activity against numerous species of yeasts, such as Candida, and molds, including Aspergillus species.[3][4] Studies have shown it to be fungicidal, meaning it actively kills fungal cells, not just inhibits their growth.[3][5]

Q3: What are the typical Minimum Inhibitory Concentration (MIC) ranges for Omiganan against common fungal pathogens?

MIC values can vary by species and even by isolate. However, published studies provide a general range of expected in vitro activity. Omiganan has demonstrated efficacy against fungal species that may have reduced susceptibility to other antifungal classes like azoles and echinocandins.[4]

Q4: Is Omiganan's activity dependent on the fungal growth phase (planktonic vs. biofilm)?

Yes, like most antimicrobial agents, higher concentrations of Omiganan are typically required to eradicate established biofilms compared to inhibiting the growth of planktonic (free-floating) cells. For many Candida strains, the Minimum Biofilm Eradication Concentration (MBEC) can be significantly higher than the planktonic MIC. For instance, against Candida biofilms from vulvovaginal candidiasis isolates, MBEC values were frequently observed at 256 µg/mL.[1]

Antifungal Activity Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Omiganan against various fungal species as reported in scientific literature. These values are intended for reference and may vary based on specific experimental conditions.

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)General MIC Range (µg/mL)
Candida albicans32 - 6432 - 12832 - 256[1][4][6]
Candida glabrata128 - 256256128 - 256[4]
Candida parapsilosis128 - 25625664 - 256[4][7]
Candida tropicalis32 - 6432 - 12832 - 256[4]
Candida krusei32 - 6432 - 12832 - 256[4]
Aspergillus spp.N/AN/A≤ 1024[4][8]
  • MIC₅₀: The concentration that inhibits 50% of the tested isolates.

  • MIC₉₀: The concentration that inhibits 90% of the tested isolates.

Experimental Protocols

Protocol: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M27-Based)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for Omiganan against yeast species, adapted from CLSI standards.[9]

1. Materials:

  • Omiganan pentahydrochloride

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile deionized water or appropriate solvent

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • 96-well, flat-bottom microtiter plates[9]

  • Fungal isolates (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Multi-channel pipette

2. Preparation of Omiganan Stock and Dilutions:

  • Prepare a concentrated stock solution of Omiganan in a sterile solvent (e.g., sterile water).

  • Perform serial two-fold dilutions in RPMI-1640 medium to achieve concentrations that are 2x the final desired test concentrations.[10] This is typically done in a separate "mother" plate or deep-well block.

3. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate on an SDA or YPD plate and incubate at 35°C for 24 hours to ensure purity and viability.[11]

  • Harvest several colonies and suspend them in sterile PBS.

  • Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (OD at 530 nm) or by direct cell counting with a hemocytometer.

  • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum density of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]

4. Plate Setup and Incubation:

  • Add 100 µL of the 2x Omiganan dilutions to the appropriate wells of the 96-well microtiter plate.

  • Add 100 µL of the final fungal inoculum to each well.[10] This brings the total volume to 200 µL and dilutes the Omiganan to its final 1x test concentration.

  • Include a drug-free well (growth control) containing 100 µL of medium and 100 µL of inoculum, and a sterility control well containing 200 µL of medium only.

  • Incubate the plate at 35°C for 24-48 hours.[12]

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of Omiganan that causes a significant reduction (typically ≥50%) in visible growth compared to the growth control well.[12] This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Visual Guides and Workflows

G prep_peptide prep_peptide add_peptide add_peptide prep_peptide->add_peptide add_inoculum add_inoculum prep_inoculum prep_inoculum prep_inoculum->add_inoculum add_controls add_controls incubate incubate add_controls->incubate Final Volume: 200µL read_mic read_mic incubate->read_mic

G cluster_membrane Fungal Cell Membrane (Net Negative Charge) cluster_peptide p1 Phospholipid p2 Phospholipid pore pore p3 Phospholipid p4 Phospholipid p5 Phospholipid p6 Phospholipid p7 Phospholipid p8 Phospholipid om1 Omiganan (+) om1->p2 Electrostatic Attraction om2 Omiganan (+) om2->p6 leak leak pore->leak death death leak->death

Troubleshooting Guide

Q1: My MIC results are inconsistent between experiments. What could be the cause?

High variability in MICs is often traced back to inconsistencies in the experimental setup.[13] The most common factor is the fungal inoculum density.

  • Solution: Ensure your inoculum is standardized. Use a spectrophotometer to adjust the cell suspension to a specific optical density before making the final dilution. Consistently preparing the inoculum is critical for reproducible results.[9]

Q2: I am not observing any antifungal activity, even at high concentrations. Why?

This could be due to several factors related to the peptide's stability or the assay conditions.

  • Cause A: Incorrect Medium pH. The activity of cationic peptides can be highly sensitive to pH. The standard RPMI-1640 medium should be buffered to a pH of 7.0.[11] A significantly lower pH can reduce the peptide's effectiveness.

  • Cause B: Peptide Inactivation. Omiganan, like other peptides, can be susceptible to degradation or binding to surfaces.

  • Solutions:

    • Verify the pH of your final assay medium.

    • Use low-protein binding plasticware for storing and diluting the peptide.

    • Prepare fresh dilutions of Omiganan for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Q3: My MIC values are much higher than the published data. What should I check?

Unexpectedly high MICs can result from components in the assay medium interfering with the peptide.

  • Cause: High concentrations of salts or proteins in a non-standard medium can neutralize or bind to the cationic Omiganan, reducing its effective concentration.

  • Solution: Strictly adhere to the recommended medium, RPMI-1640, which is standardized for antifungal susceptibility testing and has a defined composition.[9][11] Avoid using complex, undefined media like YPD or Brain Heart Infusion for the final MIC assay.

G start Problem Encountered q1 Inconsistent MICs? start->q1 q2 No Activity Observed? q1->q2 No sol1 Solution: Standardize inoculum density using a spectrophotometer. q1->sol1 Yes q3 MICs Too High? q2->q3 No sol2 Solution: 1. Check medium pH is ~7.0. 2. Use low-binding tubes. 3. Prepare fresh dilutions. q2->sol2 Yes sol3 Solution: Ensure use of standard RPMI-1640 medium, not complex/high-protein media. q3->sol3 Yes end Re-run Experiment q3->end No sol1->end sol2->end sol3->end

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Peptides Omiganan and Indolicidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial activities of omiganan and its parent peptide, indolicidin. Omiganan is a synthetic analog of indolicidin, a naturally occurring cationic peptide isolated from bovine neutrophils.[1][2] Both peptides exhibit broad-spectrum activity against a variety of pathogenic bacteria and fungi.[3][4] This document summarizes their comparative efficacy through quantitative data, details the experimental protocols for assessing their activity, and illustrates their proposed mechanisms of action.

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of omiganan and indolicidin is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The data presented below is a compilation from various studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution, as variations in experimental conditions (e.g., broth composition, inoculum size) can influence the results.

Antibacterial Activity
MicroorganismOmiganan MIC (µg/mL)Indolicidin MIC (µM)Indolicidin MIC (µg/mL)
Staphylococcus aureus≤32[5]8 - 64[3]15.2 - 121.8
Staphylococcus epidermidis1 - 8[5]8 - 64[3]15.2 - 121.8
Enterococcus faecium4 - 8[5]8 - 64[3]15.2 - 121.8
Escherichia coli32[5]>128[3]>243.5
Pseudomonas aeruginosa128 - 256[5]>128[3]>243.5
Klebsiella pneumoniae32 - 128[5]>128[3]>243.5

Note: Indolicidin MIC values were reported in µM in the source study and have been converted to µg/mL for comparative purposes, assuming a molecular weight of approximately 1905 g/mol .

Antifungal Activity
MicroorganismOmiganan MIC (µg/mL)Indolicidin MIC (µM)Indolicidin MIC (µg/mL)
Candida albicans32 - 1283261.0
Candida glabrata128 - 256[6]--
Candida parapsilosis128 - 256[6]--
Candida krusei32 - 128[6]--

Mechanisms of Action: A Visualized Comparison

Omiganan and indolicidin employ different primary mechanisms to exert their antimicrobial effects. Omiganan is understood to primarily act by disrupting the integrity of the microbial cell membrane.[7] In contrast, indolicidin exhibits a more complex mechanism of action that involves not only membrane permeabilization but also the inhibition of intracellular processes, most notably DNA synthesis.

Proposed Mechanism of Action: Omiganan

Omiganan_Mechanism Omiganan Omiganan BacterialMembrane Bacterial Cell Membrane (Negatively Charged) Omiganan->BacterialMembrane Electrostatic Interaction MembraneDisruption Membrane Disruption & Permeabilization BacterialMembrane->MembraneDisruption Insertion & Pore Formation CellLysis Cell Lysis MembraneDisruption->CellLysis Loss of Cellular Contents

Caption: Proposed mechanism of Omiganan.

Proposed Mechanism of Action: Indolicidin

Indolicidin_Mechanism Indolicidin Indolicidin OuterMembrane Outer Membrane (Gram-Negative) Indolicidin->OuterMembrane Permeabilization CytoplasmicMembrane Cytoplasmic Membrane OuterMembrane->CytoplasmicMembrane Translocation Cytoplasm Cytoplasm CytoplasmicMembrane->Cytoplasm Internalization CellDeath Cell Death CytoplasmicMembrane->CellDeath Pore Formation DNA Bacterial DNA Cytoplasm->DNA DNASynthesis DNA Synthesis Inhibition DNA->DNASynthesis Binding DNASynthesis->CellDeath

Caption: Dual mechanism of action of Indolicidin.

Experimental Protocols: Determining Antimicrobial Activity

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial peptides like omiganan and indolicidin, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic peptides.

Broth Microdilution MIC/MBC Assay Workflow

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination P1 Prepare Peptide Stock Solution A1 Serial Dilution of Peptide in 96-well Plate P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Inoculate Wells with Bacterial Suspension P2->A2 P3 Prepare Mueller-Hinton Broth (Cation-Adjusted) P3->A1 P3->A2 A1->A2 A3 Incubate at 37°C for 16-20 hours A2->A3 A4 Read MIC: Lowest concentration with no visible growth A3->A4 M1 Plate Aliquots from Wells with No Growth onto Agar A4->M1 M2 Incubate Agar Plates at 37°C for 24 hours M1->M2 M3 Read MBC: Lowest concentration with ≥99.9% killing M2->M3

References

A Comparative Analysis of Omiganan and Retro-Omiganan: Unveiling Antistaphylococcal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antistaphylococcal properties of the antimicrobial peptide omiganan and its retro-analog, retro-omiganan. This analysis is supported by experimental data to inform future research and development in the pursuit of novel antimicrobial agents.

Omiganan, a synthetic analog of the bovine neutrophil peptide indolicidin, has shown promise as a topical antimicrobial agent with a broad spectrum of activity.[1] Its structural counterpart, retro-omiganan, which features a reversed amino acid sequence, has also emerged as a compound of interest, with some studies suggesting enhanced antimicrobial and antibiofilm capabilities.[2] This guide delves into a detailed comparison of their efficacy against Staphylococcus aureus, a pathogen of significant clinical importance due to its propensity for antibiotic resistance and biofilm formation.

Quantitative Assessment of Antimicrobial and Cytotoxic Activity

The following tables summarize the key quantitative data from comparative studies on omiganan and retro-omiganan, including their various salt forms.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

CompoundCounterionS. aureus ATCC 25923 (μg/mL)S. aureus ATCC 33591 (MRSA) (μg/mL)S. aureus ATCC 43300 (MRSA) (μg/mL)S. epidermidis ATCC 12228 (μg/mL)
OmigananTrifluoroacetate8884
Acetate8844
Chloride8884
Retro-omigananTrifluoroacetate8444
Acetate8844
Chloride8844

Data extracted from Jaśkiewicz et al., 2024.[2]

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Against Staphylococcus aureus

CompoundCounterionMBIC (μg/mL) - S. aureus ATCC 25923MBEC (μg/mL) - S. aureus ATCC 25923
OmigananTrifluoroacetate1632
Acetate1632
Chloride1664
Retro-omigananTrifluoroacetate832
Acetate1632
Chloride1632

Data extracted from Jaśkiewicz et al., 2024.[2]

Table 3: Cytotoxicity (IC50) Against Human Keratinocytes (HaCaT)

CompoundCounterionIC50 (μg/mL)
OmigananTrifluoroacetate77.10
Acetate58.21
Chloride65.23
Retro-omigananTrifluoroacetate25.54
Acetate23.66
Chloride28.97

Data extracted from Jaśkiewicz et al., 2024.[2]

Mechanism of Action: A Shared Strategy of Membrane Disruption

Both omiganan and retro-omiganan are understood to exert their antimicrobial effects primarily through the disruption of the bacterial cell membrane.[1][3] As cationic peptides, they are electrostatically attracted to the negatively charged components of the S. aureus cell envelope, such as teichoic acids and phospholipids.[1] Upon reaching a sufficient concentration, the peptides insert into the lipid bilayer, leading to membrane depolarization, pore formation, and ultimately, cell death.[1][4] This rapid, membrane-lytic action is a key advantage, as it is less likely to induce the development of microbial resistance compared to antibiotics that target specific metabolic pathways.[5] While the precise conformational changes that occur upon membrane interaction may differ between the two peptides, the fundamental mechanism of membrane permeabilization is considered to be conserved. The enhanced activity of retro-omiganan observed in some studies may be attributed to its increased hydrophobicity, potentially facilitating a more efficient disruption of the lipid bilayer.[6]

Conceptual Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_envelope S. aureus Cell Envelope cluster_cytoplasm Cytoplasm Peptide Omiganan / Retro-omiganan (Cationic Peptide) CellWall Cell Wall (Peptidoglycan & Teichoic Acids) Peptide->CellWall Electrostatic Attraction CellMembrane Cell Membrane (Negatively Charged Phospholipids) CellWall->CellMembrane Translocation PoreFormation Pore Formation & Membrane Depolarization CellMembrane->PoreFormation Insertion & Aggregation CellDeath Cell Death Leakage Leakage of Cellular Contents PoreFormation->Leakage Efflux of Ions & Metabolites Macromolecule Macromolecular Synthesis Inhibition PoreFormation->Macromolecule Inhibition of DNA, RNA, & Protein Synthesis Leakage->CellDeath Macromolecule->CellDeath

Conceptual diagram of the antistaphylococcal mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency.

MIC Determination Workflow Start Start PreparePeptide Prepare serial two-fold dilutions of Omiganan & Retro-omiganan in a 96-well microtiter plate Start->PreparePeptide PrepareInoculum Prepare a standardized S. aureus inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth Start->PrepareInoculum Inoculate Inoculate each well (except negative control) with the bacterial suspension PreparePeptide->Inoculate PrepareInoculum->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Determine MIC by visual inspection for the lowest concentration with no visible bacterial growth Incubate->ReadResults End End ReadResults->End

Workflow for determining Minimum Inhibitory Concentration (MIC).
Time-Kill Assay

  • Preparation of Inoculum: A mid-logarithmic phase culture of S. aureus is prepared and diluted in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[7]

  • Exposure to Peptides: The bacterial suspension is aliquoted into tubes containing the test peptides (omiganan or retro-omiganan) at various concentrations (e.g., 1x, 2x, 4x MIC), along with a growth control (no peptide).

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each tube.[8]

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated onto agar plates. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the peptides against mammalian cells is a critical parameter for assessing their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Cytotoxicity Assay Workflow Start Start SeedCells Seed human cells (e.g., HaCaT) in a 96-well plate and incubate for 24 hours Start->SeedCells TreatCells Expose cells to serial dilutions of Omiganan & Retro-omiganan for a defined period (e.g., 24 hours) SeedCells->TreatCells AddMTT Add MTT reagent to each well and incubate for 2-4 hours (allowing viable cells to form formazan crystals) TreatCells->AddMTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals AddMTT->Solubilize MeasureAbsorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader Solubilize->MeasureAbsorbance CalculateViability Calculate cell viability as a percentage of the untreated control and determine the IC50 MeasureAbsorbance->CalculateViability End End CalculateViability->End

Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

Both omiganan and retro-omiganan demonstrate potent antistaphylococcal activity. The available data suggests that retro-omiganan may offer advantages in terms of biofilm inhibition, as indicated by a lower MBIC against S. aureus in one study.[2] However, this potential for enhanced efficacy is accompanied by a notable increase in cytotoxicity against human keratinocytes.[2] The choice of counterion also appears to influence the activity and toxicity of these peptides, a factor that warrants consideration in formulation development.

The rapid, membrane-disruptive mechanism of action shared by both peptides is a significant asset in the face of rising antibiotic resistance. Further research, particularly direct comparative time-kill kinetic studies and in vivo efficacy and safety assessments, is crucial to fully elucidate the therapeutic potential of both omiganan and retro-omiganan as antistaphylococcal agents. These findings will be instrumental in guiding the selection and optimization of lead candidates for clinical development.

References

A Head-to-Head Comparison of Omiganan and Pexiganan for Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on two promising antimicrobial peptides.

In the ongoing battle against antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics for skin and soft tissue infections (SSTIs). Among the frontrunners in clinical development are Omiganan and Pexiganan, both synthetic cationic peptides with broad-spectrum antimicrobial activity. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these novel agents.

At a Glance: Omiganan vs. Pexiganan

FeatureOmigananPexiganan
Parent Molecule Indolicidin (bovine neutrophils)Magainin II (African clawed frog skin)
Primary Mechanism Cell membrane disruption, inhibition of macromolecule synthesis[1]Forms toroidal pores in the cell membrane, leading to leakage of cellular contents[2][3]
Spectrum of Activity Gram-positive and Gram-negative bacteria, and fungi (including drug-resistant strains)[4][5]Broad-spectrum against Gram-positive and Gram-negative aerobic and anaerobic bacteria[6][7]
Primary Indications Investigated for preventing catheter-related infections, acne, rosacea, and atopic dermatitis[8][9]Primarily investigated for the treatment of mildly infected diabetic foot ulcers[10][11]
Clinical Trial Status Has undergone Phase III clinical trials for the prevention of catheter-related bloodstream infections[12][13]Has undergone Phase III clinical trials for diabetic foot ulcer infections[14][15]

In Vitro Antimicrobial Activity

Both Omiganan and Pexiganan have demonstrated potent in vitro activity against a wide range of pathogens commonly implicated in SSTIs. The following tables summarize their Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against key bacterial species.

Omiganan: In Vitro Susceptibility Data
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (including MRSA)1632[16]
Vancomycin-Intermediate S. aureus (VISA)-32 (2-fold > wild-type)[16]
Vancomycin-Resistant S. aureus (VRSA)16 (mode)-[16]
Staphylococcus epidermidis--[8]
Gram-positive and Gram-negative bacteria and yeastsPotent dose-dependent activity-[8]

Note: Data for Omiganan's in vitro activity is extensive and shows a consistent effect against both susceptible and resistant strains of Staphylococcus aureus. In skin colonization models, Omiganan gel has been shown to be rapidly bactericidal and fungicidal.[8]

Pexiganan: In Vitro Susceptibility Data
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MSSA & MRSA)1616[17]
Coagulase-negative staphylococci44[17]
Streptococcus spp.≤32≤32[6]
Enterococcus faecium8≤32[6][17]
Pseudomonas aeruginosa≤32≤64[6]
Escherichia coli≤16≤32[2]
Bacteroides spp.≤32≤32[6]

Note: Pexiganan has demonstrated a broad spectrum of in vitro activity against over 3,000 clinical isolates, including both aerobic and anaerobic bacteria.[6][7] Notably, for the majority of isolates tested, the MBCs were the same or within one twofold dilution of the MICs, indicating a strong bactericidal effect.[6][7] Importantly, no cross-resistance with other antibiotic classes has been observed, and attempts to generate resistance in vitro have been unsuccessful.[6][7]

Clinical Efficacy

Direct head-to-head clinical trials comparing Omiganan and Pexiganan for the same indication in SSTIs are not available. Therefore, their clinical performance is evaluated based on their respective clinical trial programs.

Omiganan in Skin Infections

Clinical trials for Omiganan have explored its use in various dermatological conditions. In a Phase II trial for atopic dermatitis, Omiganan gel showed a statistically significant reduction in Staphylococcus aureus colonization and improved dysbiosis.[18] However, this did not translate into a significant clinical improvement of the condition itself.[18] Another proof-of-concept trial in patients with mild-to-moderate facial seborrheic dermatitis found that Omiganan was safe and well-tolerated but did not result in a significant clinical improvement compared to placebo.[19][20] A Phase III trial for the prevention of catheter-related bloodstream infections did not meet its primary efficacy endpoint of reducing local catheter site infections.[12]

Pexiganan in Diabetic Foot Ulcers

Pexiganan has been extensively studied in the context of mildly infected diabetic foot ulcers. In two large Phase III, randomized, double-blind, multicenter trials, topical Pexiganan cream was compared to oral ofloxacin.[10][11] The combined data from these trials, involving 835 patients, demonstrated that Pexiganan had equivalent clinical improvement rates (85-90%) to ofloxacin.[10][11] Microbiological eradication rates were also comparable (42-47%).[10][11] A key finding was the lack of significant resistance development to Pexiganan, whereas ofloxacin treatment led to the emergence of resistant bacteria.[10][11] However, subsequent trials designed to show superiority over a placebo cream plus standard care failed to meet the primary outcome.[15]

Experimental Protocols

In Vitro Susceptibility Testing
  • Pexiganan: The minimum inhibitory concentrations (MICs) for Pexiganan were determined using the National Committee for Clinical Laboratory Standards (NCCLS) broth microdilution assay in microtiter plates.[21] Unsupplemented Mueller-Hinton broth was used for most aerobic bacteria to avoid potential cation interference with the peptide's activity.[21]

  • Omiganan: While specific broth microdilution protocols are mentioned in the context of research studies, detailed standardized methods from clinical trial publications are less frequently reported in the provided search results. Studies have evaluated its activity against vancomycin-resistant S. aureus strains, indicating robust testing against challenging pathogens.[16]

Clinical Trial Design: Pexiganan for Diabetic Foot Ulcers

The Phase III trials comparing Pexiganan to ofloxacin were randomized, double-blind, and multicenter.[10][11]

  • Patient Population: Diabetic patients with a mildly infected foot ulcer.

  • Intervention: Patients were randomized to receive either topical Pexiganan cream and an oral placebo, or a placebo cream and oral ofloxacin.

  • Primary Outcome: Clinical cure or improvement of the infection.

  • Secondary Outcomes: Eradication of wound pathogens and wound healing, assessed by a semiquantitative scoring system.[10][11]

Skin Colonization Models: Omiganan

The efficacy of topical Omiganan gel has been evaluated in experimental skin colonization models.[8]

  • Ex Vivo Pig Skin Model: This model was used to assess the dose-dependent activity of Omiganan gels (0.1-2%) against Gram-positive and Gram-negative bacteria and yeasts.

  • In Vivo Guinea Pig Skin Model: This model confirmed the potent antimicrobial and antifungal activities of Omiganan 1% gel.[8]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the action and evaluation of these antimicrobial peptides, the following diagrams are provided.

MechanismOfAction cluster_Omiganan Omiganan cluster_Pexiganan Pexiganan O_peptide Omiganan Peptide O_membrane Bacterial Cell Membrane O_peptide->O_membrane Binds to O_inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) O_peptide->O_inhibition O_disruption Membrane Disruption O_membrane->O_disruption O_death Bacterial Cell Death O_disruption->O_death O_inhibition->O_death P_peptide Pexiganan Peptide P_membrane Bacterial Cell Membrane P_peptide->P_membrane Binds to P_pore Toroidal Pore Formation P_membrane->P_pore P_leakage Leakage of Cellular Contents P_pore->P_leakage P_death Bacterial Cell Death P_leakage->P_death

Caption: Mechanisms of action for Omiganan and Pexiganan.

ExperimentalWorkflow cluster_invitro In Vitro Evaluation cluster_invivo Preclinical & Clinical Evaluation isolates Clinical Bacterial Isolates mic_mbc MIC/MBC Determination (Broth Microdilution) isolates->mic_mbc killing_curve Time-Kill Assays mic_mbc->killing_curve resistance Resistance Development Studies mic_mbc->resistance animal_models Animal Models (e.g., Skin Colonization) mic_mbc->animal_models Informs phase1 Phase I Trials (Safety & Tolerability) animal_models->phase1 phase2 Phase II Trials (Dose-Ranging & Efficacy) phase1->phase2 phase3 Phase III Trials (Pivotal Efficacy & Safety) phase2->phase3

Caption: General experimental workflow for antimicrobial peptide development.

Conclusion

Both Omiganan and Pexiganan represent significant advancements in the development of novel antimicrobial agents for skin and soft tissue infections. Their broad-spectrum activity, bactericidal mechanism of action, and low propensity for resistance development make them attractive alternatives to conventional antibiotics.

Pexiganan has a more robust clinical trial dataset specifically for infected diabetic foot ulcers, demonstrating equivalence to an oral antibiotic. Omiganan has been explored in a wider range of dermatological conditions, showing promise in modulating the skin microbiome, although clinical efficacy in these indications has been less definitive in the trials conducted so far.

For researchers and drug development professionals, the choice between these or similar antimicrobial peptides will depend on the specific indication, the target pathogen profile, and the desired clinical endpoint. The data presented in this guide provides a foundation for further investigation and highlights the potential of these agents to address the growing challenge of antibiotic resistance in the management of skin and soft tissue infections.

References

A Comparative Efficacy Analysis of Omiganan Gel and Ketoconazole Cream in the Treatment of Fungal Skin Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Omiganan gel and ketoconazole cream, two topical antifungal agents. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, clinical trial data, and experimental protocols.

Executive Summary

Ketoconazole has long been a standard in the topical treatment of fungal skin infections, primarily through the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane. Omiganan, a newer antimicrobial peptide, operates through a different mechanism, disrupting the integrity of the fungal cell membrane. A head-to-head clinical trial in patients with seborrheic dermatitis demonstrated that while Omiganan was well-tolerated, it did not show a significant clinical improvement over a placebo. In contrast, ketoconazole significantly reduced disease severity, underscoring its established efficacy.

Data Presentation: Efficacy in Seborrheic Dermatitis

The following tables summarize the quantitative data from a randomized, controlled, proof-of-concept trial comparing 1.75% Omiganan gel, 2.00% ketoconazole cream, and a placebo in patients with mild-to-moderate facial seborrheic dermatitis.[1][2][3]

Table 1: Clinical Efficacy Outcomes at End of Treatment (4 weeks)

Outcome MeasureOmiganan 1.75% Gel (Change from Baseline)Ketoconazole 2.00% Cream (Change from Baseline)p-value (vs. Placebo)
Seborrheic Dermatitis Area and Severity Index (SDASI)-1.5-2.40.0247
Investigator's Global Assessment (IGA)-0.3-0.50.0054
Body Surface Area Affected (%)-0.11-0.510.0052

Table 2: Patient-Reported Outcomes and Skin Barrier Function

Outcome MeasureOmiganan 1.75% GelKetoconazole 2.00% Creamp-value (vs. Placebo)
Dermatology Life Quality Index (DLQI)-2.6-2.1Not Significant
Trans-Epidermal Water Loss (TEWL)-5.935-8.9320.0076

Table 3: Microbiological Outcomes

Outcome MeasureOmiganan 1.75% Gel (Change from Baseline)Ketoconazole 2.00% Cream (Change from Baseline)p-value (vs. Placebo)
Malassezia Abundance (%)-3.662-59.018< 0.0001
Fungal Shannon Diversity Index+0.1086+1.39415< 0.0001

Mechanisms of Action

Omiganan: As a cationic antimicrobial peptide, Omiganan's primary mechanism of action involves the disruption of microbial cell membranes.[4][5] The positively charged peptide electrostatically interacts with the negatively charged components of the fungal cell membrane, leading to membrane destabilization, pore formation, and subsequent leakage of intracellular contents, ultimately causing cell death.[4][6]

Ketoconazole: Ketoconazole is an imidazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway.[7][8][9][10][11] By inhibiting this enzyme, ketoconazole depletes ergosterol, an essential component for fungal cell membrane integrity, and leads to the accumulation of toxic methylated sterols, thereby inhibiting fungal growth.[7][8]

Visualizing the Mechanisms

Omiganan_Mechanism cluster_fungal_cell Fungal Cell Fungal_Membrane Fungal Cell Membrane (Negatively Charged) Pore_Formation Pore Formation Fungal_Membrane->Pore_Formation Membrane Destabilization Intracellular_Contents Intracellular Contents Leakage Leakage of Contents Intracellular_Contents->Leakage Omiganan Omiganan (Cationic Peptide) Omiganan->Fungal_Membrane Electrostatic Interaction Pore_Formation->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Mechanism of action for Omiganan.

Ketoconazole_Mechanism cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->14a_demethylase Ergosterol Ergosterol (Essential for membrane integrity) 14a_demethylase->Ergosterol Toxic_Sterols Toxic Methylated Sterols 14a_demethylase->Toxic_Sterols Leads to accumulation of Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporated into Ketoconazole Ketoconazole Ketoconazole->14a_demethylase Inhibits Toxic_Sterols->Fungal_Membrane Disrupts Inhibited_Growth Inhibited Fungal Growth Fungal_Membrane->Inhibited_Growth Leads to

Caption: Mechanism of action for Ketoconazole.

Experimental Protocols

Head-to-Head Comparison in Seborrheic Dermatitis:

A randomized, patient- and evaluator-blinded, placebo-controlled, parallel-group trial was conducted.[12]

  • Participants: Patients with mild-to-moderate facial seborrheic dermatitis, defined by an Investigator's Global Assessment (IGA) score of ≤2 at screening.[12]

  • Interventions:

    • Omiganan 1.75% gel

    • Ketoconazole 2.00% cream

    • Vehicle gel (placebo)

  • Administration: Twice daily topical application to all facial lesion sites for 28 consecutive days.[12]

  • Assessments:

    • Clinical Efficacy: Seborrheic Dermatitis Area and Severity Index (SDASI), Investigator's Global Assessment (IGA), and percentage of Body Surface Area (%BSA) affected were evaluated at baseline and subsequent visits.

    • Patient-Reported Outcomes: Dermatology Life Quality Index (DLQI) and a numeric rating scale for itch were completed by patients.

    • Skin Barrier Function: Trans-epidermal water loss (TEWL) was measured.

    • Microbiome Analysis: Skin swabs were collected for microbial profiling.

  • Study Visits: Scheduled at baseline, and days 7, 14, 21, 28 (end of treatment), 35, and 42 (end of study).[12]

General Clinical Trial Design for Tinea Pedis (Athlete's Foot):

  • Study Design: Randomized, double-blind, multicenter studies are common.[13][14][15]

  • Participants: Patients with symptomatic, uncomplicated interdigital tinea pedis confirmed by potassium hydroxide (KOH) microscopy and fungal culture.[13]

  • Intervention: Application of ketoconazole 2% cream or a placebo cream, typically once daily for 4 to 8 weeks.[13][15]

  • Primary Efficacy Endpoint: Mycological cure, defined as negative KOH microscopy and negative fungal culture at a follow-up visit (e.g., week 6).[13]

  • Secondary Endpoints: Clinical signs and symptoms are assessed at various time points during and after treatment.[13]

Conclusion

Based on the available head-to-head clinical trial data in seborrheic dermatitis, ketoconazole cream demonstrates superior clinical efficacy compared to Omiganan gel.[1][2][3] Ketoconazole significantly reduced disease severity, improved skin barrier function, and had a profound impact on the fungal microbiome of the affected skin.[1][2][3][16] While Omiganan was found to be safe and well-tolerated, it did not produce a statistically significant clinical improvement compared to the placebo in this indication.[1][2][3] The distinct mechanisms of action of these two compounds—inhibition of a specific metabolic pathway by ketoconazole versus broad membrane disruption by Omiganan—may contribute to their differing efficacy profiles in this particular fungal skin condition. Further research is needed to evaluate the efficacy of Omiganan in other superficial fungal infections.

References

A Comparative Guide: Omiganan vs. Chlorhexidine for Topical Skin Antisepsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Omiganan and chlorhexidine for topical skin antisepsis, focusing on their performance in clinical and preclinical settings. The information is compiled to assist researchers, scientists, and drug development professionals in evaluating these two antimicrobial agents. While direct comparative clinical trial results for skin antisepsis are not publicly available, this guide synthesizes existing data on their efficacy, safety, and mechanisms of action.

Efficacy Data

The following tables summarize the available quantitative data on the antimicrobial efficacy of Omiganan and chlorhexidine. It is important to note that the data for Omiganan is from a preclinical model, while the data for chlorhexidine is from clinical trials.

Table 1: Antimicrobial Efficacy of Omiganan 1% Gel (Preclinical Data)

OrganismTime PointMean Log10 Reduction (CFU/site)Study Model
Staphylococcus epidermidis1 hour2.7[1]Ex vivo pig skin[1]
Staphylococcus epidermidis24 hours5.2[1]Ex vivo pig skin[1]

Table 2: Antimicrobial Efficacy of Chlorhexidine 2% (Clinical Data)

ComparatorTime PointMean Log10 ReductionBody Site
70% Isopropyl Alcohol24 hoursSignificantly more persistent activity than alcohol (P = .003)[2]Abdomen[2]
2% Aqueous Chlorhexidine24 hoursSignificantly more persistent activity than aqueous CHG (P = .028)[2]Abdomen[2]
Povidone-iodinePost-operativeSuperior in preventing surgical site infections (RR 0.73)[3]Various

Safety and Tolerability

Table 3: Comparative Safety Profile

Adverse EventsOmiganan (Topical)Chlorhexidine (Topical)
Common Generally well-tolerated in clinical trials for other indications.[4]Minor skin irritation.[5]
Less Common Application site reactions (e.g., pain, erythema, pruritus) have been reported in trials for other indications.Allergic reactions, including contact dermatitis.[2]
Rare but Serious No serious adverse events directly attributed to topical omiganan in the reviewed literature.Anaphylaxis.[6] The FDA has issued a warning about rare but serious allergic reactions.[6]

Experimental Protocols

Pivotal Head-to-Head Clinical Trial Protocol (NCT00608959)

While the results are not publicly available, the protocol for a clinical trial directly comparing Omiganan 1% gel to chlorhexidine 2% solution for topical skin antisepsis provides valuable insight into a well-designed comparative study.

Study Design: A randomized, controlled, single-blind, single-center study in healthy adult subjects.[7]

Part 1: Comparative Efficacy

  • Objective: To compare the antimicrobial activity of Omiganan 1% gel and chlorhexidine 2% solution on the skin.

  • Procedure:

    • Approximately 20 subjects were enrolled.[7]

    • Six sites on the chest and/or abdomen were treated with Omiganan 1% gel.[7]

    • Six contralateral sites were treated with chlorhexidine 2% solution.[7]

    • All sites were covered with a semi-transparent dressing.[7]

    • Swab cultures were obtained at specified timepoints over a 3-day period to assess bacterial counts.[7]

Part 2: Catheter Insertion Site Antisepsis

  • Objective: To evaluate the efficacy of Omiganan 1% gel in preventing catheter colonization.

  • Procedure:

    • Approximately 20 subjects were enrolled.[7]

    • One peripheral intravenous catheter insertion site was treated with Omiganan 1% gel following an isopropyl alcohol prep.[7]

    • The other catheter insertion site was treated with a standard of care, chlorhexidine 2% with isopropyl alcohol.[7]

    • Swab cultures and catheter tip cultures were obtained over a 7-day period.[7]

Preclinical Efficacy Testing of Omiganan (Experimental Workflow)

The following workflow describes the ex vivo pig skin model used to generate the efficacy data for Omiganan presented in Table 1.

G cluster_prep Preparation cluster_inoc Inoculation cluster_treat Treatment cluster_sample Sampling & Analysis p1 Excise fresh pig skin p2 Decontaminate skin p1->p2 p3 Cut skin into sections p2->p3 i2 Apply inoculum to skin sections p3->i2 i1 Prepare bacterial suspension (e.g., S. epidermidis) i1->i2 i3 Allow to dry i2->i3 t1 Apply Omiganan 1% gel to treated sites i3->t1 t2 Apply vehicle control to control sites i3->t2 s1 Sample sites at 1 and 24 hours t1->s1 t2->s1 s2 Perform serial dilutions s1->s2 s3 Plate and incubate s2->s3 s4 Count colonies (CFU/site) s3->s4 s5 Calculate Log10 reduction s4->s5

Caption: Ex vivo pig skin model workflow for Omiganan efficacy testing.

Mechanisms of Action

Omiganan and chlorhexidine employ distinct mechanisms to achieve their antimicrobial effects.

Omiganan: A Cationic Antimicrobial Peptide

Omiganan is a synthetic analog of indolicidin, a naturally occurring antimicrobial peptide.[8] Its primary mechanism of action involves the disruption of microbial cell membranes.

G cluster_omiganan Omiganan Mechanism of Action O Omiganan (Cationic Peptide) M Microbial Cell Membrane (Anionic) O->M Electrostatic Attraction B Binding and Aggregation M->B P Pore Formation B->P L Membrane Depolarization & Leakage P->L D Cell Death L->D

Caption: Simplified mechanism of action for Omiganan.

Chlorhexidine: A Bisbiguanide Antiseptic

Chlorhexidine is a broad-spectrum biocide effective against a wide range of bacteria. Its mechanism is concentration-dependent.

G cluster_low Low Concentration cluster_high High Concentration C Chlorhexidine (Cationic) L1 Adsorption to cell surface C->L1 L2 Damage to outer membrane L1->L2 L3 Leakage of intracellular components (K+, etc.) L2->L3 L4 Bacteriostatic effect L3->L4 H1 Precipitation of cytoplasmic contents L3->H1 Increased Concentration H2 Cell death H1->H2

References

Comparative study of Omiganan liposomal versus conventional gel delivery systems.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a drug delivery system is paramount to optimizing therapeutic outcomes. This guide provides a detailed comparison of Omiganan, a novel antimicrobial peptide, formulated in a liposomal system versus a conventional gel. This analysis is based on experimental data to highlight the key performance differences between these two delivery platforms.

Omiganan is a synthetic cationic peptide derived from the cathelicidin family, known for its broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] Its primary mechanism of action involves disrupting the cytoplasmic membrane of microbes, leading to cell death.[1][2] While effective, the delivery of peptide-based therapeutics like Omiganan can be challenging due to issues of stability and skin penetration.[3][4] This comparative study will delve into how a liposomal formulation addresses these challenges compared to a standard gel formulation.

Performance Data: A Side-by-Side Comparison

The following tables summarize the key quantitative data from a pivotal study comparing Omiganan liposomal gel with a conventional Omiganan gel and lotion.

Physicochemical Properties of Omiganan Formulations
Parameter Liposomal Gel
Vesicle Size120 nm
Zeta Potential-17.2 mV
Encapsulation Efficiency72%
Drug Loading7.8%

Table 1: This table outlines the key physicochemical characteristics of the Omiganan liposomal formulation, providing insights into its stability and drug-carrying capacity.[1][2]

In Vitro Drug Release Over 24 Hours
Time Point Cumulative Drug Release (%)
Omiganan Liposomal Gel Omiganan Conventional Gel
2 hours~15%
8 hours~35%
24 hours~55%

Table 2: This table demonstrates the controlled-release profile of the liposomal gel compared to the more rapid release from the conventional gel.[1]

Ex Vivo Skin Permeation and Deposition
Parameter Omiganan Liposomal Gel
Permeation through skin Higher
Deposition in skin layers Higher

Table 3: This table highlights the superior skin penetration and retention of the liposomal formulation, suggesting enhanced bioavailability at the target site.[1]

In Vivo Efficacy in Animal Models (Atopic Dermatitis & Psoriasis)
Outcome Omiganan Liposomal Gel
Reduction in pro-inflammatory cytokinesSubstantial
Improvement in skin lesionsSignificant

Table 4: This table summarizes the enhanced therapeutic outcomes observed with the liposomal gel in preclinical models of inflammatory skin conditions.[1][2]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for critical evaluation.

Preparation of Omiganan Liposomes: Liposomes encapsulating Omiganan were prepared using the reverse-phase evaporation technique.[1][2] This method involves the formation of a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure, leading to the formation of unilamellar vesicles. The resulting liposomes were then incorporated into a Carbopol 934P gel base.[1]

In Vitro Drug Release Study: The in vitro drug release profiles of the Omiganan liposomal gel and conventional formulations were assessed using a Franz diffusion cell apparatus.[1] A dialysis membrane was placed between the donor and receiver compartments. The formulations were applied to the donor side, and the amount of Omiganan released into the phosphate-buffered saline (pH 7.4) in the receiver compartment was measured at various time intervals.[1]

Ex Vivo Skin Permeation Study: The skin permeation of the formulations was evaluated using excised mouse skin mounted on Franz diffusion cells.[1] The formulations were applied to the epidermal side of the skin. The amount of Omiganan that permeated through the skin into the receptor fluid was quantified over time. Skin deposition was determined by analyzing the amount of drug retained in the different layers of the skin at the end of the experiment.[1]

In Vivo Efficacy Studies: The therapeutic efficacy of the formulations was evaluated in mouse models of atopic dermatitis and psoriasis.[1][2] The formulations were topically applied to the affected skin areas. The treatment efficacy was assessed by measuring the reduction in the levels of pro-inflammatory cytokines and by observing the improvement in skin lesions.[1][2]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the drug delivery mechanisms and experimental workflow.

cluster_Conventional Conventional Gel Delivery cluster_Liposomal Liposomal Gel Delivery ConventionalGel Omiganan in Conventional Gel RapidRelease Rapid Drug Release ConventionalGel->RapidRelease LimitedPenetration Limited Skin Penetration RapidRelease->LimitedPenetration LiposomalGel Omiganan in Liposomal Gel ControlledRelease Controlled Drug Release LiposomalGel->ControlledRelease EnhancedPenetration Enhanced Skin Penetration & Deposition ControlledRelease->EnhancedPenetration

Caption: A comparison of drug release and skin penetration mechanisms.

Formulation Formulation Preparation (Liposomal & Conventional Gels) InVitro In Vitro Drug Release (Franz Diffusion Cell) Formulation->InVitro ExVivo Ex Vivo Skin Permeation (Excised Mouse Skin) Formulation->ExVivo InVivo In Vivo Efficacy (Animal Models) Formulation->InVivo Analysis Data Analysis & Comparison InVitro->Analysis ExVivo->Analysis InVivo->Analysis

Caption: The experimental workflow for comparing the delivery systems.

Conclusion

The experimental evidence strongly suggests that the liposomal delivery system offers significant advantages over conventional gel formulations for topical delivery of Omiganan.[1] The liposomal gel provides a controlled release of the peptide, enhances its penetration into and deposition within the skin, and ultimately leads to superior therapeutic efficacy in preclinical models of inflammatory skin diseases.[1][2] These findings underscore the potential of liposomal technology to improve the performance of antimicrobial peptides and other challenging therapeutic agents in dermatology. Researchers and drug development professionals should consider liposomal formulations as a promising strategy to overcome the limitations of conventional topical delivery systems.

References

Omiganan's Potency Against Mupirocin-Resistant MRSA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the emergence of mupirocin-resistant methicillin-resistant Staphylococcus aureus (MRSA) poses a significant therapeutic challenge. This guide provides a comparative analysis of Omiganan, a novel antimicrobial peptide, against other topical agents for the treatment of infections caused by these resilient strains. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals.

Comparative In Vitro Efficacy

Omiganan has demonstrated potent in vitro activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[1] The data presented below, synthesized from multiple independent studies, compares the minimum inhibitory concentration (MIC) of Omiganan with that of other topical antibiotics against MRSA, including mupirocin-resistant isolates.

Antimicrobial AgentMRSA Strain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Omiganan Methicillin-Resistant S. aureus (MRSA)1632[2][3]
Retapamulin Mupirocin-Resistant MRSA (Low and High-level)0.50.5[4]
Fusidic Acid High-level Mupirocin-Resistant MRSA->256[4]
Fusidic Acid Low-level Mupirocin-Resistant MRSA->256[4]
Mupirocin Mupirocin-Susceptible MRSA-0.25[5]
Mupirocin Mupirocin-Resistant MRSA->32[5]

Note: Data is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

The following sections detail the methodologies for determining the in vitro efficacy of antimicrobial agents against MRSA.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For cationic antimicrobial peptides like Omiganan, a modified protocol is recommended to prevent binding to plastic surfaces.[6][7][8]

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted[7]

  • Sterile 96-well polypropylene microtiter plates[6]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antimicrobial agent stock solutions

  • Sterile diluents (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptides)[6]

Procedure:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared directly in the polypropylene microtiter plate.[9]

  • Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.[6]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[7]

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[9]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in evaluating and understanding Omiganan's efficacy, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_results Analysis strain Mupirocin-Resistant MRSA Strain culture Overnight Culture strain->culture inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum inoculation Inoculation inoculum->inoculation plate 96-well Polypropylene Plate dilution Serial Dilution of Omiganan plate->dilution dilution->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation reading Visual Reading of Growth mic_det MIC Determination reading->mic_det

Caption: Workflow for MIC determination of Omiganan against MRSA.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_cellular Intracellular Effects omiganan Omiganan binding Electrostatic Binding to Anionic Lipids omiganan->binding insertion Hydrophobic Insertion binding->insertion disruption Membrane Disruption & Pore Formation insertion->disruption depolarization Membrane Depolarization disruption->depolarization leakage Ion & ATP Leakage depolarization->leakage synthesis_inhibition Inhibition of DNA, RNA, & Protein Synthesis leakage->synthesis_inhibition cell_death Bacterial Cell Death synthesis_inhibition->cell_death

Caption: Proposed mechanism of action of Omiganan against MRSA.

Mechanism of Action

Omiganan, a cationic antimicrobial peptide, exerts its bactericidal effect through a multi-step process that begins with an electrostatic interaction with the negatively charged components of the bacterial cell membrane.[10][11] This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane disruption, depolarization, and the formation of pores.[11] The subsequent leakage of essential ions and ATP, coupled with the inhibition of DNA, RNA, and protein synthesis, ultimately results in rapid bacterial cell death.[11] Notably, studies have shown no significant difference in Omiganan's activity against methicillin-sensitive and methicillin-resistant S. aureus.[12]

Conclusion

The available in vitro data suggests that Omiganan is a potent antimicrobial agent against MRSA, including strains that have developed resistance to mupirocin. Its rapid, membrane-disrupting mechanism of action makes it a promising candidate for further investigation as a topical treatment for infections caused by multidrug-resistant bacteria. Further head-to-head comparative studies are warranted to fully elucidate its clinical potential relative to other topical agents.

References

Head-to-Head Clinical Trial Data: A Comparative Analysis of Omiganan and Other Topical Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

Omiganan, a novel synthetic antimicrobial peptide, represents a new frontier in topical antimicrobial therapy. Its unique mechanism of action, involving direct disruption of microbial cell membranes, offers a potential advantage in an era of growing antibiotic resistance. However, a comprehensive review of publicly available clinical trial data reveals a critical gap in the literature: no direct head-to-head clinical trials comparing Omiganan with other topical antibiotics for the treatment of primary bacterial skin infections have been published to date.

This guide provides a detailed comparison based on available data. It will first present the clinical trial findings for Omiganan from studies where it was compared against a vehicle or non-antibiotic comparator. Subsequently, it will summarize the performance of established topical antibiotics, drawing from trials that include head-to-head comparisons among them. This indirect comparison underscores the necessity for future research to definitively position Omiganan within the current therapeutic landscape.

Omiganan: Clinical Performance and Experimental Protocols

Omiganan has been evaluated in clinical trials for several dermatological conditions, demonstrating a favorable safety profile and antimicrobial activity. The primary endpoints in these studies have focused on clinical resolution of inflammatory lesions and impact on the skin microbiome.

Table 1: Summary of Quantitative Data from Omiganan Clinical Trials
Trial Identifier/Indication Comparator Key Efficacy Endpoint(s) Omiganan Result Comparator Result Significance (p-value) Key Safety/Tolerability Findings
Phase II / Atopic Dermatitis (NCT02456480) Vehicle GelChange in local objective SCORing Atopic Dermatitis (oSCORAD) index-18.5% (2.5% gel)-p = 0.04Not specified in detail, but generally well-tolerated.
Change in morning itch (NRS)-8.2 (2.5% gel)-p = 0.05
Reduction in Staphylococcus genus abundanceShift from lesional to non-lesional microbiota profileNo significant changeNot specified
Proof-of-Concept / Seborrheic Dermatitis (NCT03688971) Placebo & Ketoconazole 2%Change in Seborrheic Dermatitis Area and Severity Index (SDASI)-1.5-p = 0.1429 (vs. placebo)Safe and well-tolerated.
Change in Investigator's Global Assessment (IGA)-0.3-p = 0.0971 (vs. placebo)
Change in Staphylococcus abundanceNo significant decrease vs. placebo-p = 0.6783

Data synthesized from available clinical trial publications.

Experimental Protocol: Phase II Trial of Omiganan in Atopic Dermatitis (NCT02456480)
  • Study Design: A randomized, double-blind, placebo-controlled, phase II trial.

  • Participants: 36 patients with mild to moderate atopic dermatitis.

  • Intervention: Patients were randomized (1:1:1) to apply topical Omiganan 1%, Omiganan 2.5%, or a vehicle gel to a single target lesion once daily for 28 consecutive days.

  • Efficacy Assessments:

    • Clinical Scoring: The primary clinical efficacy endpoint was the change in the local objective SCORing Atopic Dermatitis (oSCORAD) index from baseline to day 28.

    • Patient-Reported Outcomes: Itch was assessed using a Numeric Rating Scale (NRS).

  • Pharmacodynamic Assessments:

    • Microbiome Analysis: Skin swab samples were collected from the target lesion at baseline and at the end of treatment to assess changes in the skin microbiota, specifically the abundance of the Staphylococcus genus.

  • Safety Assessments: Monitoring of adverse events throughout the study.

G cluster_screening Screening & Randomization cluster_treatment Treatment Phase (28 Days) cluster_assessment Assessment p 36 Patients (Mild-to-Moderate Atopic Dermatitis) rand Randomization (1:1:1) p->rand a1 Baseline Assessment: oSCORAD, Itch NRS, Microbiome Swab p->a1 g1 Omiganan 1% Gel (Once Daily) rand->g1 g2 Omiganan 2.5% Gel (Once Daily) rand->g2 g3 Vehicle Gel (Once Daily) rand->g3 a2 Day 28 Assessment: oSCORAD, Itch NRS, Microbiome Swab g1->a2 g2->a2 g3->a2 G cluster_omiganan Omiganan (Antimicrobial Peptide) cluster_protein_synthesis Protein Synthesis Inhibitors cluster_drugs Antibiotics o1 Cationic Omiganan o2 Bacterial Cell Membrane (Anionic) o1->o2 Electrostatic Attraction o3 Membrane Disruption & Pore Formation o2->o3 o4 Cell Lysis o3->o4 ps1 Bacterial Ribosome (50S) ps2 Inhibition of Protein Synthesis ps1->ps2 ps3 Bacteriostasis/ Cell Death ps2->ps3 d1 Clindamycin, Erythromycin, Retapamulin d1->ps1 Bind to 50S Subunit d2 Fusidic Acid d2->ps1 Inhibits Elongation Factor G (EF-G) d3 Mupirocin d3->ps2 Inhibits Isoleucyl-tRNA Synthetase

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Omiganan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The integrity of our research and the safety of our personnel and environment are paramount. This document provides essential, step-by-step guidance for the proper disposal of Omiganan, an investigational drug. Adherence to these procedures is mandatory to ensure compliance with safety regulations and to mitigate environmental hazards.

Omiganan is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal poses a significant risk. The following procedures are designed to ensure the safe and compliant handling of Omiganan waste.

Waste Classification and Handling

All materials contaminated with Omiganan, including unused product, expired batches, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.

Key Hazard Information for Omiganan:

Hazard StatementClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.[1]
P391: Collect spillage.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

This protocol is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[2][3]

  • Segregation of Waste:

    • Immediately segregate all Omiganan-contaminated waste from non-hazardous trash.

    • This includes vials (full, partially full, and empty), syringes, pipette tips, gloves, and any absorbent materials used for spills.[4]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container must be compatible with the chemical properties of Omiganan.

    • Do not empty vials or other containers; dispose of them as they are.[2]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container.[2]

    • The label must include:

      • The full chemical name: Omiganan

      • The words "Hazardous Waste"

      • Accumulation start date

      • Principal Investigator's name and contact information

      • Building and room number[2]

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]

    • The SAA should be a secure, well-ventilated area away from general laboratory traffic.

  • Disposal:

    • Contact your institution's EHS department to arrange for pickup and disposal.[2][3]

    • All hazardous waste will be transported to a licensed waste disposal facility for incineration, in compliance with EPA regulations.[2][3][4]

Experimental Workflow: Disposal Following In Vitro Assay

The following diagram illustrates the proper waste disposal workflow after conducting an in vitro experiment with Omiganan.

cluster_0 Experimental Phase cluster_1 Waste Segregation & Collection cluster_2 Disposal Procedure A Prepare Omiganan Solution B Perform In Vitro Assay (e.g., MIC determination) A->B C Collect Contaminated Labware (pipette tips, plates, tubes) B->C D Collect Contaminated PPE (gloves, lab coat) B->D E Collect Unused/Expired Omiganan Solution B->E F Place all waste into a labeled Hazardous Waste Container C->F D->F E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Transport to licensed facility for incineration H->I

Workflow for Omiganan Waste Disposal Post-Experiment.

Accidental Release Measures

In the event of a spill, adhere to the following procedures:

  • Personal Precautions:

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[1]

  • Containment:

    • Prevent further leakage or spillage.

    • Keep the spilled material away from drains and water courses.[1]

  • Clean-up:

    • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand).

    • Collect the absorbed material and contaminated soil into a designated hazardous waste container.

    • Decontaminate the surface by scrubbing with alcohol.[1]

  • Disposal:

    • Dispose of all cleanup materials as hazardous waste according to the procedures outlined above.[1]

By strictly following these guidelines, we can ensure a safe laboratory environment and minimize our ecological impact. Your cooperation is essential for the responsible conduct of our research.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Omiganan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Omiganan, a potent cationic antimicrobial peptide, holds significant promise in various research and development applications.[1][2] As an analogue of indolicidin, it demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as Candida species.[1] To ensure the safety of laboratory personnel and the integrity of your experiments, it is imperative to adhere to strict safety and handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for working with Omiganan.

Essential Safety Information: Hazard Identification and Personal Protective Equipment

The Safety Data Sheet (SDS) for Omiganan classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure risks.

Table 1: Hazard Identification and Classification [3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

Table 2: Recommended Personal Protective Equipment (PPE) [4][5][6]

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodAvoids inhalation of dust or aerosols.

Operational Protocols: From Receipt to Experimentation

A systematic approach to handling Omiganan from the moment it arrives in the laboratory is crucial for safety and for preserving the compound's stability.

1. Receipt and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Omiganan powder should be stored at -20°C for long-term stability (up to 2 years).[7]

  • Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months.[1][7] For shorter periods (up to 1 month), storage at -20°C is acceptable.[1]

  • Always allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[8]

2. Preparation of Stock and Working Solutions:

  • All handling of powdered Omiganan should be performed in a chemical fume hood to avoid inhalation.[9]

  • For solubilization, sterile distilled water or sterile dilute acetic acid (0.1%) can be initially used.[8] If solubility is an issue, a series of increasingly powerful solvents may be necessary.[8]

  • If using water as the solvent for a stock solution, it is recommended to filter-sterilize the working solution with a 0.22 µm filter before use.[1]

Experimental Workflow for Handling Omiganan

G Experimental Workflow for Handling Omiganan cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receipt Receipt of Omiganan Storage Store at appropriate temperature (-20°C or -80°C) Receipt->Storage Equilibrate Equilibrate vial to room temperature Storage->Equilibrate Weighing Weigh powder in fume hood Equilibrate->Weighing Dissolution Dissolve in appropriate solvent Weighing->Dissolution Dilution Prepare working solutions Dissolution->Dilution Use stock solution Experiment Perform experiment Dilution->Experiment Waste_Collection Collect all contaminated waste Experiment->Waste_Collection Decontamination Decontaminate surfaces Experiment->Decontamination Disposal Dispose as hazardous chemical waste Waste_Collection->Disposal Decontamination->Disposal

Caption: A logical workflow for the safe handling of Omiganan from receipt to disposal.

Disposal Plan: Managing Omiganan Waste

Due to its toxicity to aquatic life, Omiganan and any materials that have come into contact with it must be disposed of as hazardous chemical waste.[3][10]

1. Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental liquid waste containing Omiganan should be collected in a separate, sealed, and clearly labeled hazardous waste container.[10] Do not pour Omiganan solutions down the drain.[10]

2. Decontamination:

  • Work surfaces should be decontaminated after each use. A suitable laboratory disinfectant or a 10% bleach solution can be used, followed by a rinse with water.

  • In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in the hazardous waste container.[5] Ventilate the area and wash the spill site thoroughly.[5]

3. Final Disposal:

  • All hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[10]

By implementing these safety protocols, researchers can confidently work with Omiganan while minimizing risks to themselves and the environment, thereby fostering a safe and productive research setting.

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.